H-Tyr-Ile-Gly-Ser-Arg-NH2
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZPPZGCZLLMBC-LJZWMIMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Biological Significance of the Tyr-Ile-Gly-Ser-Arg-NH2 Peptide Sequence: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), terminating with a C-terminal amide (Tyr-Ile-Gly-Ser-Arg-NH2), is a biologically active motif derived from the B1 chain of the basement membrane glycoprotein, laminin. First identified in 1987, this sequence represents a principal site for cell attachment, migration, and receptor binding. Its discovery has paved the way for significant advancements in the understanding of cell-extracellular matrix interactions and has opened new avenues for therapeutic development, particularly in oncology and regenerative medicine. This guide provides a comprehensive overview of the discovery of the YIGSR peptide, its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an in-depth look at its signaling mechanisms. Quantitative data from key studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of its function.
Discovery and Core Identity
The Tyr-Ile-Gly-Ser-Arg-NH2 peptide, commonly referred to by its single-letter amino acid code YIGSR, was identified as the minimal active sequence within a larger nonapeptide (CDPGYIGSR) from the B1 chain of laminin responsible for cell adhesion.[1][2] Groundbreaking work by Graf et al. in 1987 demonstrated that this pentapeptide is a crucial mediator of epithelial cell adhesion and binds to the 67 kDa laminin receptor.[1] The amidation of the C-terminal arginine was found to significantly enhance its biological activity.[1]
Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | Tyr-Ile-Gly-Ser-Arg-NH2 |
| Molecular Formula | C28H47N9O8 |
| Molecular Weight | 653.73 g/mol |
| Canonical SMILES | N--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)NCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N |
| Solubility | Soluble in water |
Quantitative Data Summary
The biological activities of the YIGSR peptide have been quantified in various experimental systems. The following tables summarize key quantitative findings.
Receptor Binding Affinity
| Peptide | Receptor | Cell Line | Kd (M) | Reference |
| C(YIGSR)3-NH2 | 67 kDa Laminin Receptor | Neuroblastoma | 1.5 x 10-7 | [3] |
Inhibition of Tumor Metastasis
| Peptide Formulation | Dose | Cell Line | Assay | Inhibition | Reference |
| Ac-Y16 (multimeric YIGSR) | 0.2 mg/mouse | B16-F10 Melanoma | Lung Colony Formation | 97% | [4] |
| Ac-Y1 (monomeric YIGSR) | 0.2 mg/mouse | B16-F10 Melanoma | Lung Colony Formation | 50% | [4] |
| Ac-Y16 (multimeric YIGSR) | 1.5-2.0 mg | NALM6 Leukemia | Leukemic Infiltration | Significant | [5] |
Modulation of Macrophage Activity
| Peptide Concentration (mM) | Macrophage Phenotype | Effect on iNOS Expression | Cell Line | Reference |
| 2 | M1 (pro-inflammatory) | Increased | Murine Macrophages | [2] |
| 5 | M1 (pro-inflammatory) | Increased | Murine Macrophages | [2] |
| 8 | M1 (pro-inflammatory) | Increased (less than 5mM) | Murine Macrophages | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological characterization of the Tyr-Ile-Gly-Ser-Arg-NH2 peptide.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu strategy is employed for the synthesis of Tyr-Ile-Gly-Ser-Arg-NH2.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the first protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.
-
Add 3 equivalents of DIC and 3 equivalents of OxymaPure.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ser, Gly, Ile, Tyr).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude Tyr-Ile-Gly-Ser-Arg-NH2 peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. Analyze the purity of the fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Tyr-Ile-Gly-Ser-Arg-NH2 peptide as a white powder.
Cell Adhesion Assay
Materials:
-
96-well tissue culture plates
-
Purified Tyr-Ile-Gly-Ser-Arg-NH2 peptide
-
Epithelial cells (e.g., HT-1080)
-
Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Crystal Violet stain
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with various concentrations of the YIGSR peptide (e.g., 0.1 to 10 µg/mL) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Wash the wells with PBS. Harvest epithelial cells and resuspend them in serum-free medium. Add 1 x 104 cells to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining and Quantification:
-
Fix the adherent cells with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 10 minutes.
-
Wash the wells with water and allow to air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Signaling Pathways and Mechanisms of Action
The biological effects of Tyr-Ile-Gly-Ser-Arg-NH2 are mediated through its interaction with specific cell surface receptors, primarily the 67 kDa laminin receptor and certain integrins. These interactions trigger intracellular signaling cascades that regulate cell behavior.
67 kDa Laminin Receptor Signaling
Binding of YIGSR to the 67 kDa laminin receptor initiates a signaling pathway that is particularly relevant to its neuroprotective effects. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn promote the internalization of the 67 kDa laminin receptor.[6] This receptor internalization is a key step in the downstream signaling that leads to cellular responses. Additionally, YIGSR binding has been shown to induce the tyrosine phosphorylation of several intracellular proteins.[3]
Integrin-Mediated Signaling and Crosstalk
YIGSR has also been shown to interact with integrins, such as α6β1 and α4β1.[2][7] Integrin-mediated adhesion to the extracellular matrix is known to activate Focal Adhesion Kinase (FAK), a key regulator of cell spreading, migration, and survival. While direct activation of FAK by YIGSR binding to integrins is plausible, some studies suggest that YIGSR may modulate FAK signaling in a more complex manner. For instance, in cardiac myocytes, adhesion to YIGSR peptide resulted in reduced FAK expression compared to adhesion to the full laminin protein.[8] Furthermore, the YIGSR-mediated induction of collagen synthesis in fibroblasts is dependent on both FAK and MEK signaling pathways, suggesting a crosstalk between integrin-mediated and growth factor-related signaling cascades.[9]
Conclusion
The discovery of the Tyr-Ile-Gly-Ser-Arg-NH2 peptide has been a seminal event in cell biology, providing a powerful tool to dissect the intricate interactions between cells and their microenvironment. Its well-defined biological activities, coupled with its synthetic accessibility, make it an invaluable asset for researchers in basic science and drug development. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this remarkable peptide and its derivatives. Future investigations will likely focus on optimizing its in vivo stability and delivery, as well as further elucidating the nuances of its signaling pathways in various physiological and pathological contexts.
References
- 1. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR): A Technical Guide to a Laminin B1 Chain Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as YIGSR, is a synthetic fragment of the laminin B1 chain, corresponding to the amino acid sequence 929-933.[1][2] This peptide has garnered significant interest in the scientific community for its diverse biological activities, including its potent anti-metastatic and anti-cancer properties.[1][3][4][5] It plays a crucial role in cell adhesion, migration, differentiation, and signaling, primarily through its interaction with the 67-kDa laminin receptor (67LR).[6][7] This technical guide provides an in-depth overview of the synthesis, biological functions, and experimental evaluation of the YIGSR peptide, tailored for researchers and professionals in drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C26H42N8O8 | [2] |
| Molecular Weight | 594.66 g/mol | [2] |
| CAS Number | 110590-64-2 | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water (1 mg/mL) | [2] |
| Purity | ≥98% | [2] |
Biological Activities and Quantitative Data
The YIGSR peptide exhibits a range of biological effects, many of which have been quantified in various experimental models.
Anti-Metastatic and Anti-Cancer Activity
YIGSR has been shown to inhibit experimental metastasis of various cancer cell lines.[3][4][5] Co-injection of YIGSR with melanoma cells in mice has been found to reduce the formation of lung colonies. In a human fibrosarcoma cell line (HT1080), YIGSR inhibited the enhancement of lung colonization induced by cyclophosphamide.[4] Furthermore, a multimeric form of YIGSR has demonstrated an inhibitory effect on the growth and dissemination of human pre-B leukaemic cells in SCID mice.[3]
| Cell Line | Experimental Model | Effect of YIGSR | Quantitative Data | Reference |
| Melanoma Cells | Mouse model | Reduced lung colonies | Data not specified | |
| HT1080 Human Fibrosarcoma | Mouse model with cyclophosphamide | Inhibited enhanced lung colonization | Data not specified | [4] |
| Human Pre-B Leukaemic Cells | SCID mice | Inhibited tumor growth and dissemination | Data not specified | [3] |
Cell Adhesion
YIGSR is a key mediator of cell adhesion to laminin. It has been demonstrated that YIGSR peptides can facilitate cellular adhesion to a degree identical to that of the native laminin protein.[8] In one study, focal adhesion kinase (FAK) protein was reduced by 50% in cardiac cells cultured on YIGSR peptide compared with laminin, even though β1-integrin levels were unchanged.[8] The interaction of a related peptide amide, C(YIGSR)3-NH2, with the 67 kDa laminin binding protein showed an intermediate affinity of 1.5 x 10-7 M.[1]
| Cell Type | Assay | Effect of YIGSR | Quantitative Data | Reference |
| Neonatal Cardiac Myocytes | Cell adhesion on silicone | Promoted cellular adhesion | 50% reduction in FAK protein | [8] |
| Neuroblastoma Cells | Ligand displacement analysis | Binding to 67 kDa laminin receptor | Affinity (Kd) = 1.5 x 10-7 M for C(YIGSR)3-NH2 | [1] |
Collagen Synthesis
YIGSR has been found to strongly enhance type 1 collagen synthesis in human dermal fibroblasts in a time- and dose-dependent manner, without affecting cell proliferation or MMP-1 levels.[9] This effect is modulated by FAK and MEK inhibitors.[9]
| Cell Line | Assay | Effect of YIGSR | Quantitative Data | Reference |
| Hs27 Human Dermal Fibroblasts | Collagen synthesis assay | Enhanced type 1 collagen synthesis | Dose- and time-dependent increase (specific values not provided) | [9] |
Lymphedema Amelioration
In a mouse tail lymphedema model, intra-abdominal injections of YIGSR peptide ameliorated tail lymphedema.[2][7] This effect is believed to be mediated by the 67-kDa laminin receptor and involves enhanced cell-cell adhesion.[7] YIGSR treatment also significantly reduced the expression of TGF-β1 and TGF-β2.[7]
| Animal Model | Treatment Regimen | Effect of YIGSR | Quantitative Data | Reference |
| Mouse Tail Lymphedema | Intra-abdominal injections | Reduced tail lymphedema | 27% reduction on day 7 (P = 0.035), 29% reduction on day 14 (P < 0.05) | [2][7] |
| Mouse Tail Lymphedema | Gene expression analysis | Reduced TGF-β1 and TGF-β2 expression | Significant reduction on day 7 (P = 0.030 for TGF-β1, P = 0.021 for TGF-β2) | [7] |
Macrophage Phenotype Modulation
YIGSR has a concentration-dependent impact on macrophage phenotype.[10] At lower concentrations, it increases macrophage inflammation, while at higher concentrations, it has the opposite effect.[10]
| Cell Type | Treatment Concentration | Effect on iNOS Expression (M1 marker) | Mean Fluorescence Intensity (MFI) ± SD | Reference |
| M1 Murine Macrophages | 0 mM (Control) | - | 106.3 ± 15.40 | [10] |
| M1 Murine Macrophages | 2 mM | Increased | 130 ± 17.52 | [10] |
| M1 Murine Macrophages | 5 mM | Increased | 140.2 ± 18.59 | [10] |
| M1 Murine Macrophages | 8 mM | Increased (less than 5 mM) | 129.2 ± 16.43 | [10] |
| M0 Murine Macrophages | 0 mM (Control) | - | Not specified | [10] |
| M0 Murine Macrophages | 2 mM | Increased | 49.21 ± 8.38 | [10] |
| M0 Murine Macrophages | 5 mM | Slightly reduced vs 2mM | 48.07 ± 7.68 | [10] |
| M0 Murine Macrophages | 8 mM | Highest increase | 50.75 ± 9.62 | [10] |
Signaling Pathways
YIGSR exerts its biological effects through various signaling pathways, primarily initiated by its binding to the 67-kDa laminin receptor.
67-kDa Laminin Receptor (67LR) Signaling
Binding of YIGSR to the 67LR can trigger several downstream events. In neuroblastoma cells, this interaction induces tyrosine phosphorylation of proteins in the 115-130 kDa and 32 kDa ranges.[1] In other contexts, YIGSR binding to 67LR leads to the activation of adenylyl cyclase, a transient increase in cAMP, and subsequent activation of Protein Kinase A (PKA) and Epac, which induces the internalization of the receptor.[6]
67-kDa Laminin Receptor Signaling Pathway
Integrin β1/GSK3β/β-catenin Signaling Pathway
While the direct link between YIGSR and this pathway is still under investigation, integrin β1 is a known receptor for laminin, and its signaling can influence the GSK3β/β-catenin pathway. This pathway is crucial for cell proliferation and differentiation.
Integrin β1/GSK3β/β-catenin Signaling Pathway
TGF-β Signaling Pathway
YIGSR has been shown to reduce the expression of TGF-β1 and TGF-β2 in a mouse model of lymphedema.[7] The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and extracellular matrix production.
TGF-β Signaling Pathway Modulation by YIGSR
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the solid-phase synthesis of a C-terminally amidated peptide like YIGSR using Fmoc chemistry.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin, which is suitable for the synthesis of peptide amides.
-
Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and by-products.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HATU in the presence of a base such as DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps sequentially for the remaining amino acids in the reverse order of the peptide sequence: Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, and Fmoc-Tyr(tBu)-OH.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Wash the resin with DMF and then with a solvent like dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Solid-Phase Synthesis Workflow
In Vitro Cell Adhesion Assay
This protocol describes a method to assess the effect of YIGSR on cell adhesion.
-
Plate Coating:
-
Coat the wells of a 96-well plate with a solution of laminin (e.g., 10 µg/mL in PBS) or a control protein like BSA overnight at 4°C.
-
Wash the wells with PBS to remove any unbound protein.
-
-
Cell Preparation:
-
Harvest the cells to be tested (e.g., cancer cells, endothelial cells) and resuspend them in a serum-free medium.
-
Count the cells and adjust the concentration to a desired density (e.g., 5 x 104 cells/mL).
-
-
Adhesion Inhibition:
-
Pre-incubate the cells with varying concentrations of the YIGSR peptide for 30 minutes at 37°C. A control group with no peptide should be included.
-
-
Cell Seeding and Incubation:
-
Add the cell suspension (with or without YIGSR) to the coated wells.
-
Incubate the plate for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with a solution like 4% paraformaldehyde.
-
Stain the cells with a dye such as crystal violet.
-
-
Quantification:
-
Solubilize the crystal violet stain with a solvent like 10% acetic acid.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The absorbance is proportional to the number of adherent cells. Calculate the percentage of adhesion inhibition for each concentration of YIGSR compared to the control.
-
In Vivo Murine Melanoma Metastasis Model
This protocol outlines an experimental design to evaluate the anti-metastatic potential of YIGSR in vivo.
-
Animal Model:
-
Use an appropriate mouse strain, such as C57BL/6 or BALB/c nude mice.
-
-
Tumor Cell Preparation:
-
Culture a metastatic melanoma cell line (e.g., B16F10).
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of, for example, 2.5 x 105 cells/mL.
-
-
Treatment Groups:
-
Divide the mice into at least two groups: a control group and a YIGSR-treated group.
-
-
Tumor Cell Injection:
-
For the YIGSR-treated group, co-inject the melanoma cell suspension with a solution of YIGSR peptide.
-
For the control group, inject the melanoma cell suspension mixed with the vehicle (e.g., PBS).
-
Inject the cell suspension intravenously via the tail vein.
-
-
Monitoring and Endpoint:
-
Monitor the health and weight of the mice regularly.
-
After a predetermined period (e.g., 2-3 weeks), euthanize the mice.
-
Excise the lungs and fix them in a suitable fixative (e.g., Bouin's solution).
-
-
Metastasis Quantification:
-
Count the number of visible tumor colonies on the surface of the lungs.
-
For more detailed analysis, the lungs can be sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically to quantify metastatic foci.
-
-
Statistical Analysis:
-
Compare the number of lung metastases between the control and YIGSR-treated groups using an appropriate statistical test (e.g., t-test or Mann-Whitney U test).
-
Conclusion
The laminin B1 chain fragment this compound is a promising peptide with a wide range of biological activities, particularly in the realms of cancer therapy and tissue regeneration. Its ability to modulate cell adhesion, migration, and signaling through the 67-kDa laminin receptor and other pathways makes it a valuable tool for researchers and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on YIGSR, offering a foundation for further investigation and application in the fields of drug discovery and biomedical research.
References
- 1. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of H-Tyr-Ile-Gly-Ser-Arg-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR-NH2) is a synthetic peptide derived from the B1 chain of laminin, a major protein component of the basement membrane. The core pentapeptide sequence, Tyr-Ile-Gly-Ser-Arg (YIGSR), is a well-established motif responsible for mediating cell adhesion, migration, and differentiation through its interaction with the 67 kDa laminin receptor (67LR) and certain integrins. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.
Quantitative Bioactivity Data
The in vitro effects of the YIGSR sequence are often concentration-dependent and cell-type specific. The following tables summarize key quantitative findings from published research.
Table 1: Effect of YIGSR on Macrophage Inflammatory Marker Expression
| Cell Type | Treatment | Concentration | Outcome | Reference |
| M0 Murine Macrophages | YIGSR | 8 mM | Highest iNOS expression (Mean Fluorescence Intensity ≈ 50.75) | [1] |
| M0 Murine Macrophages | YIGSR | 2 mM | Second highest iNOS expression (Mean Fluorescence Intensity ≈ 49.21) | [1] |
| M0 Murine Macrophages | YIGSR | 5 mM | Slightly reduced iNOS expression compared to 2 mM and 8 mM (Mean Fluorescence Intensity ≈ 48.07) | [1] |
Table 2: Effect of YIGSR on Cardiac Myocyte Protein Expression
| Cell Type | Treatment | Outcome | Reference |
| Neonatal Cardiac Myocytes | YIGSR | 50% reduction in Focal Adhesion Kinase (FAK) protein compared to laminin | [2] |
| Neonatal Cardiac Myocytes | YIGSR (with mechanical stimulation) | 50% decrease in myosin protein | [2] |
Signaling Pathways
The YIGSR peptide modulates several key signaling pathways, primarily initiating its effects through cell surface receptors.
Integrin β1/GSK3β/β-catenin Signaling Pathway
In the context of neuronal differentiation of spermatogonial stem cells, a YIGSR-containing peptide has been shown to activate the integrin β1/GSK3β/β-catenin pathway. This activation leads to increased levels of phosphorylated GSK3β, and consequently, an accumulation of both total and nuclear β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, promoting the expression of genes involved in neuronal differentiation, such as cyclin D1.[3]
TGF-β Signaling Pathway
In vivo studies on lymphedema have indicated that YIGSR treatment can significantly reduce the expression of key components of the TGF-β signaling pathway, including TGF-β1 and TGF-β2, as well as downstream mesenchymal markers like SM22α and β-catenin.[4] This suggests an anti-fibrotic and anti-inflammatory role for the peptide.
Experimental Protocols
Macrophage Polarization and Cytokine Analysis Assay
This protocol is adapted from a study investigating the concentration-dependent effects of YIGSR on macrophage phenotype.[1]
Objective: To determine the effect of this compound on the polarization and secretome of macrophages in vitro.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound peptide.
-
LPS (for M1 polarization) and IL-4 (for M2 polarization).
-
24-well glass-bottom plates.
-
Reagents for immunofluorescence staining (e.g., primary antibodies for iNOS and Arginase-1, fluorescently labeled secondary antibodies, DAPI).
-
Reagents for a Luminex bead-based cytokine/chemokine assay.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Seeding: Seed macrophages onto 24-well glass-bottom plates at a density of 0.06 x 10^6 cells/mL.
-
Adherence: Allow cells to adhere for 24 hours.
-
Treatment and Polarization:
-
Replace the medium with fresh medium containing polarizing stimuli (e.g., LPS for M1, IL-4 for M2) and the desired concentrations of this compound (e.g., 0 mM, 2 mM, 5 mM, 8 mM).
-
Include a non-polarized (M0) control group with peptide treatment.
-
-
Incubation: Incubate the cells for 48 hours.
-
Supernatant Collection: Collect the cell culture supernatants for secretome analysis.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies against iNOS (M1 marker) and Arginase-1 (M2 marker).
-
Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for nuclear staining.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the mean fluorescence intensity (MFI) of iNOS and Arginase-1 per cell.
-
-
Secretome Analysis:
-
Determine the total protein concentration in the collected supernatants using a BCA assay to normalize for cell number.
-
Analyze the levels of secreted cytokines and chemokines using a Luminex bead assay according to the manufacturer's instructions.
-
Cell Adhesion Assay
This is a general protocol for assessing the cell-adhesive properties of this compound.
Objective: To quantify the ability of this compound to promote cell adhesion.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells).
-
96-well non-tissue culture treated plates.
-
This compound peptide.
-
Bovine Serum Albumin (BSA) as a negative control.
-
Laminin or Fibronectin as a positive control.
-
Serum-free culture medium.
-
Calcein AM or other suitable viability stain.
-
Plate reader with fluorescence capabilities.
Procedure:
-
Plate Coating:
-
Prepare solutions of the peptide, positive control, and negative control at desired concentrations in a suitable buffer (e.g., PBS).
-
Add the solutions to the wells of a 96-well plate and incubate overnight at 4°C to allow for passive adsorption.
-
-
Blocking:
-
Aspirate the coating solutions and wash the wells with PBS.
-
Add a blocking buffer (e.g., 1% heat-denatured BSA in PBS) to each well and incubate for 1 hour at 37°C to block non-specific cell binding.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium.
-
Aspirate the blocking buffer from the wells and wash with PBS.
-
Add the cell suspension to each well.
-
-
Adhesion: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Add a viability stain like Calcein AM to each well and incubate as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Conclusion
This compound is a bioactive peptide with significant potential in various research and therapeutic areas, including tissue engineering, cancer research, and regenerative medicine. Its primary mechanism of action involves binding to cell surface receptors, which in turn modulates signaling pathways that control cell adhesion, inflammation, and differentiation. The experimental protocols provided herein offer a framework for further investigation into the multifaceted in vitro bioactivities of this important laminin-derived peptide.
References
- 1. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A functionalized self-assembling peptide containing E7 and YIGSR sequences enhances neuronal differentiation of spermatogonial stem cells on aligned PCL fibers for spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Properties of H-Tyr-Ile-Gly-Ser-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, a key bioactive fragment derived from the B1 chain of laminin, plays a pivotal role in mediating cell adhesion and signaling. Often referred to by its core sequence, YIGSR, this peptide is a subject of significant interest in cancer research, tissue engineering, and drug development due to its interactions with specific cell surface receptors. This technical guide provides a comprehensive overview of the receptor binding properties of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of its downstream signaling pathways.
Receptor Binding Properties
The primary receptor for the this compound peptide is the 67 kDa non-integrin high-affinity laminin receptor.[1][2] In addition to this primary interaction, evidence also suggests potential binding to integrins, specifically α4β1 and α6β1.[3][4]
Quantitative Binding Data
Quantitative analysis of the binding affinity of YIGSR-related peptides to the 67 kDa laminin receptor has been determined through ligand displacement assays. These studies provide crucial data for understanding the potency and specificity of this interaction.
| Peptide | Receptor | Assay Type | Affinity Constant | Reference |
| C(YIGSR)3-NH2 | 67 kDa laminin binding protein | Ligand Displacement | 1.5 x 10-7 M | [5] |
Experimental Protocols
A variety of experimental techniques are employed to characterize the binding of this compound to its receptors and to elucidate its functional consequences. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Binding Assay
This method is used to quantify the binding of the peptide to its receptor in a controlled in vitro setting.
Materials:
-
High-binding 96-well microtiter plates
-
This compound peptide
-
Recombinant 67 kDa laminin receptor protein
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Primary antibody against the 67 kDa laminin receptor
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
Procedure:
-
Coating: Dilute the recombinant 67 kDa laminin receptor to 1-10 µg/mL in PBS and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound receptor.
-
Blocking: Add 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Peptide Incubation: Prepare serial dilutions of this compound in PBS with 0.1% BSA. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in 1% BSA in PBS, to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in 1% BSA in PBS, and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of the enzyme substrate to each well and incubate until sufficient color development.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Cell Adhesion Assay with Covalently Immobilized Peptide
This assay assesses the biological activity of the peptide by measuring its ability to promote cell adhesion.
Materials:
-
Glass coverslips
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
H-Tyr-Ile-Gly-Ser-Arg-Cys-NH2 (cysteine-terminated peptide for coupling)
-
Cell culture medium
-
Cells expressing the 67 kDa laminin receptor (e.g., epithelial cells)
-
Calcein-AM or other fluorescent cell viability dye
Procedure:
-
Surface Preparation: Clean glass coverslips with piranha solution (use with extreme caution).
-
Silanization: Treat the coverslips with a 2% solution of APTES in acetone to introduce amine groups.
-
Crosslinker Conjugation: React the aminated surface with SMCC in a suitable buffer to create a maleimide-activated surface.
-
Peptide Immobilization: Incubate the activated coverslips with a solution of the cysteine-terminated peptide to form a stable thioether bond.
-
Quantification (Optional): To determine the surface density of the peptide, a similar peptide containing a radiolabeled tyrosine (e.g., with 125I) can be used, and the radioactivity measured with a gamma counter.[6]
-
Cell Seeding: Plate cells onto the peptide-coated and control (uncoated or BSA-coated) surfaces in serum-free medium.
-
Incubation: Allow cells to adhere for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the surfaces to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a fluorescent dye like Calcein-AM and quantify the number of cells by fluorescence microscopy or a fluorescence plate reader.
Immunoprecipitation of Tyrosine-Phosphorylated Proteins
This protocol is designed to identify proteins that become tyrosine-phosphorylated upon stimulation with this compound.
Materials:
-
Cells responsive to the peptide (e.g., neuroblastoma cells)[5]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-phosphotyrosine antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for specific proteins of interest for Western blot analysis
Procedure:
-
Cell Stimulation: Treat cultured cells with this compound at a predetermined concentration and for various time points. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clearing: Incubate the lysates with protein A/G agarose beads for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-phosphotyrosine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G agarose beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against specific signaling proteins to identify those that were tyrosine-phosphorylated.
Signaling Pathways
Binding of this compound to its receptors initiates intracellular signaling cascades that mediate its diverse biological effects.
Tyrosine Phosphorylation Pathway
Upon binding of a YIGSR peptide amide to the 67 kDa laminin receptor on neuroblastoma cells, a signaling cascade is initiated that leads to the tyrosine phosphorylation of specific proteins.[5] This pathway is crucial for mediating the peptide's effects on cell behavior.
Caption: YIGSR-induced tyrosine phosphorylation cascade.
Macrophage Activation Pathway
The this compound peptide can modulate the phenotype of macrophages in a concentration-dependent manner, influencing the inflammatory response.[4] At lower concentrations, it promotes a pro-inflammatory (M1) phenotype.
Caption: Low-concentration YIGSR-mediated macrophage activation.
Endothelial Nitric Oxide Synthase (eNOS) Regulation
The YIGSR peptide has been shown to block the shear stress-induced increase in endothelial nitric oxide synthase (eNOS) expression, suggesting a role in regulating vascular function.[1]
Caption: YIGSR-mediated inhibition of eNOS expression.
Conclusion
The this compound peptide is a potent modulator of cell behavior through its specific interactions with the 67 kDa laminin receptor and potentially other cell surface proteins. The quantitative binding data, detailed experimental protocols, and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals working with this important bioactive peptide. Further investigation into the precise molecular mechanisms underlying its diverse cellular effects will continue to uncover its therapeutic potential.
References
- 1. cytoskeleton.com [cytoskeleton.com]
- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugation of laminin peptide YIGSR with poly(styrene co-maleic acid) increases its antimetastatic effect on lung metastasis of B16-BL6 melanoma cells [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Analysis of H-Tyr-Ile-Gly-Ser-Arg-NH2 (TIGSR Peptide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of the synthetic hexapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as TIGSR. This peptide is an essential bioactive fragment derived from the β1 chain of laminin, a major protein component of the basement membrane.[1][2][3][4][5] TIGSR plays a crucial role in mediating cell adhesion, and its study is vital for applications in tissue engineering, regenerative medicine, and cancer research.[6][7] This document details its physicochemical properties, provides standardized experimental protocols for its synthesis and characterization, and visualizes key experimental workflows and biological interactions.
Core Chemical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its handling, experimental use, and formulation.
Physicochemical Data
Quantitative data for the TIGSR peptide are presented in Table 1. These values are essential for preparing solutions of known concentration, predicting behavior in physiological environments, and for analytical characterization.
| Property | Value | Source / Method |
| Sequence | This compound | - |
| Molecular Formula | C26H43N9O7 | [3] |
| Molecular Weight | 593.68 g/mol | [3] |
| CAS Number | 110590-65-3 | [3] |
| Appearance | White to off-white lyophilized powder | General observation |
| Purity (by HPLC) | Typically >95% or >98% | Commercial Specification |
| Solubility | Soluble in water (e.g., 1 mg/mL) | [7] |
| Isoelectric Point (pI) | ~10.0 (Theoretical) | Calculated |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][3] |
Amino Acid Composition and Properties
The properties of the individual amino acid residues determine the overall characteristics of the peptide, including its charge, hydrophobicity, and potential for post-translational modifications.
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | pKa (Side Chain) |
| Tyrosine | Tyr | Y | Polar, Aromatic | 10.1 |
| Isoleucine | Ile | I | Nonpolar, Aliphatic | - |
| Glycine | Gly | G | Nonpolar, Aliphatic | - |
| Serine | Ser | S | Polar, Uncharged | ~13 |
| Arginine | Arg | R | Basic, Positively Charged | 12.5 |
Note: The overall basicity of the peptide is dominated by the guanidinium group of Arginine and the N-terminal amino group.
Biological Activity and Significance
This compound is a biologically active peptide that functions as a ligand for cell adhesion receptors.[8] Its sequence, YIGSR, is a well-established motif from the laminin β1 chain that interacts with cell surface receptors, including integrins.[7]
-
Cell Adhesion: The primary biological function of TIGSR is to promote the adhesion and spreading of various cell types, particularly epithelial cells.[1][2] This activity is crucial for maintaining tissue integrity and for developmental processes.
-
Modulation of Macrophage Phenotype: Recent studies have shown that YIGSR can modulate macrophage inflammatory states in a concentration-dependent manner.[6] At low concentrations, it can increase inflammation, while higher concentrations tend to reduce it.[6] This dual activity makes it a target of interest for immunoengineering and therapeutic applications.[6]
-
Inhibition of Angiogenesis and Tumor Progression: Unlike other laminin-derived peptides such as IKVAV, the YIGSR sequence has been shown to impede angiogenesis and prevent tumor growth, highlighting its potential in cancer therapy.[6]
A simplified representation of the peptide's role in initiating cell adhesion is depicted below.
Caption: TIGSR peptide binding to a cell surface receptor to trigger cell adhesion.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are foundational for researchers working with this and similar synthetic peptides.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU/HOBt or T3P®[9]
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, repeated once. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU/HOBt and DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence (Ser, Gly, Ile, Tyr).
-
Final Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf, tBu).
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of TIGSR.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is essential for purifying the crude peptide to a high degree, separating it from deletion sequences and residual chemicals from the synthesis.[10][11]
Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (preparative scale)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Crude peptide dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Centrifuge to remove any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%) for several column volumes.
-
Injection and Separation: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 60% B over 30-60 minutes.[9] The hydrophobic peptide will be retained by the C18 stationary phase and will elute as the concentration of the organic solvent (ACN) increases.[11]
-
Fraction Collection: Monitor the elution profile at 220 nm or 280 nm (for Tyrosine). Collect fractions corresponding to the main peak, which represents the full-length peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[12]
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Purified peptide sample
-
Appropriate solvent/matrix (e.g., 50:50 ACN:water with 0.1% formic acid for ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in the appropriate solvent.
-
Mass Analysis: Introduce the sample into the mass spectrometer.
-
For ESI-MS (Electrospray Ionization): The peptide solution is sprayed through a charged capillary, creating charged droplets that evaporate to yield protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.).
-
For MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): The peptide is co-crystallized with a matrix on a target plate. A laser pulse desorbs and ionizes the peptide, and its mass-to-charge ratio is determined by its time of flight to the detector.
-
-
Data Interpretation: Analyze the resulting mass spectrum. The observed mass should correspond to the theoretical molecular weight of this compound (593.68 Da). For ESI, deconvolution of the multiply charged peaks should yield the correct molecular mass.
Conclusion
This compound is a hexapeptide of significant interest due to its fundamental role in cell adhesion and its potential as a modulator of immune responses. This guide provides the core chemical data, biological context, and detailed experimental protocols necessary for its synthesis, purification, and characterization. The structured presentation of data and workflows herein serves as a valuable resource for researchers in cell biology, drug development, and biomaterials science, facilitating reproducible and accurate experimentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. abmole.com [abmole.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | 110590-65-3 [m.chemicalbook.com]
- 6. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYR-ILE-GLY-SER-ARG Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
In-Depth Technical Guide: The Bioactive Peptide H-Tyr-Ile-Gly-Ser-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental methodologies for the synthetic peptide H-Tyr-Ile-Gly-Ser-Arg-NH2, a significant fragment of the laminin protein.
Core Quantitative Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 593.68 g/mol |
| Chemical Formula | C26H43N9O7 |
Biological Significance and Mechanism of Action
This compound, often abbreviated as YIGSR-NH2, is a biologically active peptide derived from the B1 chain of laminin.[1] Laminins are major protein components of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and plays a crucial role in cell adhesion, differentiation, migration, and proliferation.
The primary biological function of this compound is to mediate cell adhesion by binding to the 67 kDa laminin receptor (67LR).[1] This interaction is pivotal for the attachment of various cell types, particularly epithelial cells, to the laminin component of the basement membrane.
Experimental Protocols
While specific experimental protocols can vary between laboratories, the following section outlines a generalized methodology for a foundational experiment involving this compound: a cell adhesion assay.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with this compound.
Materials:
-
96-well tissue culture plates
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell line of interest (e.g., epithelial cells)
-
Serum-free cell culture medium
-
Calcein AM (or other suitable cell viability dye)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dissolve this compound in PBS to a desired concentration (e.g., 10 µg/mL).
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
Incubate the plate at 37°C for 2 hours or overnight at 4°C to allow for peptide adsorption to the well surface.
-
Aspirate the peptide solution and wash the wells three times with PBS to remove any unbound peptide.
-
-
Blocking:
-
To prevent non-specific cell binding, add 200 µL of a blocking solution (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash the wells twice with PBS.
-
-
Cell Seeding:
-
Harvest the cells of interest and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each peptide-coated well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 1-2 hours) to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification of Adherent Cells:
-
Add 100 µL of serum-free medium containing Calcein AM to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.
-
Signaling Pathway
The binding of this compound to the 67 kDa laminin receptor initiates intracellular signaling cascades that can influence various cellular processes, including cell adhesion, migration, and proliferation. A key event in this signaling pathway is the induction of tyrosine phosphorylation of specific intracellular proteins.
While the complete signaling network is still under investigation, a proposed pathway is illustrated below.
Caption: Proposed signaling pathway initiated by this compound binding to the 67 kDa laminin receptor.
Workflow for a Typical Cell Adhesion Experiment:
The logical flow of a cell adhesion experiment as described in the protocol section is visualized below.
Caption: Logical workflow for a cell adhesion experiment using this compound.
References
Methodological & Application
Application Notes and Protocols for H-Tyr-Ile-Gly-Ser-Arg-NH2 Cell Adhesion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr-Ile-Gly-Ser-Arg-NH2 is the amidated form of the pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), a well-characterized bioactive sequence derived from the β1 chain of the laminin-1 protein.[1][2] This peptide plays a crucial role in mediating cell-matrix interactions by promoting the adhesion of a variety of cell types, including endothelial, epithelial, and tumor cells.[2][3] The YIGSR sequence is recognized by cell surface receptors, primarily the 67 kDa laminin receptor (67LR) and certain integrins, such as α6β1, which triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and differentiation.[4][5] The amidated C-terminus of this compound enhances its stability in biological assays. Understanding the mechanisms of YIGSR-mediated cell adhesion is critical for developing novel therapeutics for cancer, promoting tissue regeneration, and designing advanced biomaterials.[3][6]
These application notes provide a detailed protocol for a quantitative cell adhesion assay to evaluate the effects of this compound on cell attachment.
Data Presentation
The following table summarizes typical concentrations of YIGSR peptide used in cell adhesion and related cellular assays as reported in the literature. This information can serve as a guide for optimizing experimental conditions.
| Peptide Concentration | Assay Type | Cell Type | Outcome | Reference |
| 1-100 µM (coated) | Proliferation Assay | Human Airway Smooth Muscle Cells | Immobilized YIGSR inhibited PDGF-induced proliferation. | [4] |
| 1.5 mM | In vitro Microtissue Culture | Human Umbilical Vein Endothelial Cells (HUVECs) | Determined as the optimal concentration for HUVEC microtissue viability and enlargement. | [7] |
| 2 mM, 5 mM, 8 mM (soluble) | Macrophage Phenotype Assay | Murine Macrophages (RAW 264.7) | Concentration-dependent effects on macrophage inflammatory markers. | [8] |
| 0.5 mg/ml (soluble) | Competitive Adhesion Assay | Chick Dorsal Root Ganglia Neurons | Soluble YIGSR peptide inhibited cell adhesion to peptide-modified surfaces. | [9] |
Experimental Protocols
Principle of the Assay
This protocol describes a quantitative cell adhesion assay performed in a 96-well plate format. The wells are coated with this compound peptide. Cells are then seeded into the wells and allowed to adhere for a defined period. Non-adherent cells are subsequently removed by a gentle washing step. The number of adherent cells is quantified using a colorimetric or fluorescence-based method, such as the Crystal Violet assay or Calcein AM assay. The intensity of the signal is directly proportional to the number of adherent cells.
Materials
-
This compound peptide (purity >95%)
-
Sterile, tissue culture-treated 96-well plates
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Bovine Serum Albumin (BSA)
-
For Crystal Violet Staining:
-
Methanol
-
0.5% Crystal Violet solution in 25% methanol
-
Deionized water
-
10% Acetic Acid
-
-
For Calcein AM Staining:
-
Calcein AM dye
-
Fluorescence microplate reader
-
Detailed Methodology
1. Plate Coating
a. Prepare a stock solution of this compound in sterile PBS or cell culture medium without serum. b. Dilute the peptide stock solution to the desired final concentrations (e.g., 10, 50, 100 µg/mL). A negative control (PBS or medium alone) and a positive control (e.g., fibronectin or laminin) should be included. c. Add 50 µL of the diluted peptide solutions or control solutions to each well of a 96-well plate. d. Incubate the plate at 37°C for 2 hours or at 4°C overnight to allow for peptide adsorption to the well surface. e. After incubation, aspirate the coating solution and wash the wells twice with 200 µL of sterile PBS. f. To block non-specific cell adhesion, add 200 µL of 1% heat-denatured BSA in PBS to each well and incubate for 1 hour at 37°C. g. Aspirate the blocking solution and wash the wells twice with 200 µL of sterile PBS. The plate is now ready for cell seeding.
2. Cell Seeding
a. Culture the cells of interest to 70-80% confluency. b. Harvest the cells using standard trypsinization methods and resuspend them in a serum-free or low-serum medium. c. Count the cells and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL. d. Add 100 µL of the cell suspension (10,000 cells) to each coated well. e. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired adhesion time (e.g., 30, 60, or 90 minutes). The optimal incubation time should be determined empirically for each cell type.
3. Removal of Non-Adherent Cells
a. After the incubation period, gently wash the wells twice with 200 µL of pre-warmed PBS to remove non-adherent cells. Be careful not to dislodge the adherent cells.
4. Quantification of Adherent Cells
Method A: Crystal Violet Staining
a. Fix the adherent cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature. b. Aspirate the methanol and allow the wells to air dry completely. c. Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature. d. Gently wash the wells with deionized water until the excess stain is removed. e. Air dry the plate completely. f. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. g. Read the absorbance at 570 nm using a microplate reader.
Method B: Calcein AM Staining
a. Prepare a working solution of Calcein AM in PBS according to the manufacturer's instructions. b. Add 100 µL of the Calcein AM working solution to each well containing the adherent cells. c. Incubate the plate for 30 minutes at 37°C, protected from light. d. Measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.
Data Analysis
The absorbance or fluorescence values are directly proportional to the number of adherent cells. The percentage of cell adhesion can be calculated as follows:
% Adhesion = (Signal_experimental / Signal_total_cells) * 100
Where Signal_experimental is the signal from the wells with adherent cells and Signal_total_cells is the signal from a control well where the total number of seeded cells are lysed and stained without any washing steps.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound cell adhesion assay.
Signaling Pathway
Caption: Simplified signaling pathway of YIGSR-mediated cell adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. allpeptide.com [allpeptide.com]
- 4. The laminin β1-competing peptide YIGSR induces a hypercontractile, hypoproliferative airway smooth muscle phenotype in an animal model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
Application Notes and Protocols for Covalent Immobilization of YIGSR Peptide on Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), derived from the β1 chain of laminin, is a crucial bioactive sequence that plays a significant role in cell adhesion, migration, differentiation, and proliferation.[1][2][3] Its ability to interact with cell surface receptors, primarily the 67-kDa laminin receptor and certain integrins, makes it a valuable tool in tissue engineering, regenerative medicine, and for creating biocompatible surfaces on medical devices.[2][4][5] Covalent immobilization of YIGSR onto various substrates ensures a stable and long-lasting presentation of the peptide, which can be more effective than simple adsorption in eliciting specific cellular responses.[2][6] This document provides detailed application notes and protocols for the covalent immobilization of YIGSR peptide on different surfaces, along with methods for characterization and assessment of its biological activity.
Key Applications
-
Tissue Engineering: Creating scaffolds that promote cell attachment, growth, and differentiation for tissue regeneration.[3][6]
-
Medical Device Coatings: Modifying the surface of implants and devices to improve biocompatibility and encourage integration with surrounding tissues.
-
Cell Culture Substrates: Developing well-defined surfaces for studying cell adhesion mechanisms and signaling pathways.[1]
-
Drug Delivery: Functionalizing nanoparticles and other drug carriers with YIGSR to target specific cells or tissues.[7]
-
Cancer Research: Investigating the role of YIGSR in tumor cell adhesion, migration, and metastasis.[5][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on YIGSR immobilization and its effects.
Table 1: Surface Density of Immobilized YIGSR Peptide
| Surface Material | Immobilization Method | Peptide Sequence | Surface Density | Reference |
| Glass | N-terminal Glycine coupling | Gly-Tyr-Ile-Gly-Ser-Arg-Tyr | 12.1 pmol/cm² | [1] |
Table 2: Effective Concentrations of YIGSR for Biological Activity
| Application | System | YIGSR Concentration | Observed Effect | Reference |
| Macrophage Modulation (in 3D Hydrogel) | PEG Hydrogel | 5 mM | Increased iNOS expression in M1 macrophages | [4] |
| Macrophage Modulation (in 3D Hydrogel) | PEG Hydrogel | 10 mM | Slight increase in iNOS expression in M0 macrophages | [4] |
| Macrophage Modulation (in 2D Culture) | Soluble Peptide | 2 mM, 5 mM, 8 mM | Concentration-dependent effects on iNOS expression | [4] |
| Endothelial Cell Microtissue Formation | Soluble Peptide | 1.5 mM | Optimal for enlargement and viability of HUVEC spheroids | [9][10] |
Experimental Protocols
Protocol 1: Covalent Immobilization of YIGSR on Glass Surfaces
This protocol is based on the method described by Massia and Hubbell for creating well-defined cell-adhesive substrates.[1]
Materials:
-
Glass coverslips
-
Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and reactive )
-
Anhydrous toluene
-
3-aminopropyltriethoxysilane (APTES)
-
N,N'-disuccinimidyl carbonate (DSC)
-
Anhydrous acetone
-
YIGSR peptide with an N-terminal glycine spacer (e.g., Gly-Tyr-Ile-Gly-Ser-Arg-Tyr)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optional: Radioiodinated YIGSR for quantification
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Thoroughly clean glass coverslips. A common method is immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at room temperature.
-
Rinse extensively with deionized water and dry under a stream of nitrogen. This process creates a high density of hydroxyl (-OH) groups on the surface.
-
-
Silanization (Amine Functionalization):
-
Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 3-5 minutes at room temperature.
-
Rinse with toluene, then acetone, and cure the silane layer by baking at 110°C for 1 hour. This creates an amine-terminated surface.
-
-
Activation of Amine Groups:
-
Activate the surface amines by immersing the coverslips in a solution of 10 mg/mL DSC in anhydrous acetone for 1 hour at room temperature.
-
Rinse with acetone and dry under nitrogen. This step forms N-hydroxysuccinimide (NHS) esters on the surface, which are reactive towards primary amines.
-
-
Peptide Conjugation:
-
Dissolve the YIGSR peptide in PBS (pH 7.4) at a desired concentration (e.g., 0.1-1 mg/mL).
-
Immediately cover the activated glass surface with the peptide solution and allow the reaction to proceed in a humidified chamber for 2-4 hours at room temperature. The N-terminal amine of the glycine spacer will react with the NHS ester on the surface to form a stable amide bond.
-
Rinse thoroughly with PBS and deionized water to remove any non-covalently bound peptide.
-
Store the functionalized surfaces in PBS at 4°C until use.
-
Characterization:
-
Surface Peptide Density: The surface concentration of the immobilized peptide can be quantified by including a trace amount of radioiodinated peptide (e.g., with ¹²⁵I) in the conjugation step and measuring the surface radioactivity using a gamma counter.[1]
Protocol 2: Covalent Immobilization of YIGSR on Polymer Membranes (EVAL)
This protocol is adapted from the method used to modify poly(ethylene-co-vinyl alcohol) (EVAL) membranes.[6]
Materials:
-
EVAL membrane
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous dioxane
-
YIGSR peptide with an N-terminal glycine spacer (e.g., GYIGSR)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Surface Activation:
-
The hydroxyl groups on the EVAL membrane surface are activated using CDI.
-
Immerse the EVAL membrane in a solution of CDI in anhydrous dioxane (concentration may need to be optimized, e.g., 1-5% w/v) for 2-4 hours at room temperature under a dry atmosphere (e.g., in a desiccator or under nitrogen). This reaction forms an imidazole carbamate intermediate.
-
-
Peptide Conjugation:
-
Prepare a solution of the GYIGSR peptide in PBS (pH 7.4) at a concentration of 0.5-2 mg/mL.
-
After the activation step, wash the membrane with anhydrous dioxane to remove excess CDI.
-
Immediately immerse the activated membrane in the peptide solution and incubate for 12-24 hours at 4°C with gentle agitation. The N-terminal amine of the peptide will displace the imidazole group, forming a stable carbamate linkage.
-
-
Washing and Sterilization:
-
Wash the functionalized membrane extensively with PBS and sterile deionized water to remove unbound peptide and any reaction byproducts.
-
The membranes can be sterilized using standard methods such as ethylene oxide or gamma irradiation, if required for cell culture applications.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for YIGSR Immobilization
Caption: General workflow for the covalent immobilization of YIGSR peptide.
YIGSR-Mediated Cell Adhesion Signaling Pathway
Caption: Simplified signaling pathway initiated by cell binding to immobilized YIGSR.
Bioactivity Assays
Once the YIGSR peptide is immobilized, it is crucial to assess its biological activity.
Cell Adhesion and Spreading Assay
-
Cell Seeding: Seed cells of interest (e.g., human foreskin fibroblasts, HFFs; or human umbilical vein endothelial cells, HUVECs) onto the YIGSR-functionalized and control (unmodified) surfaces at a known density (e.g., 10,000 cells/cm²).
-
Incubation: Incubate for a defined period (e.g., 1-4 hours) under standard cell culture conditions.
-
Washing: Gently wash the surfaces with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the remaining adherent cells with 4% paraformaldehyde.
-
Stain the cells (e.g., with crystal violet or a fluorescent dye like DAPI for nuclei and phalloidin for actin cytoskeleton).
-
Count the number of adherent cells per unit area using a microscope.
-
Analyze cell morphology and spreading area using image analysis software. Covalently immobilized YIGSR has been shown to be sufficient to support cell spreading, whereas adsorbed peptide may only support attachment.[2]
-
Cell Migration Assay
-
Wound Healing/Scratch Assay: Create a "scratch" in a confluent monolayer of cells cultured on the YIGSR-modified surface. Monitor the rate of cell migration into the cleared area over time compared to control surfaces.
-
Transwell Migration Assay: Use a Transwell insert where the underside of the porous membrane is coated with immobilized YIGSR. Place cells in the upper chamber and quantify the number of cells that migrate through the pores to the YIGSR-coated side.
Immunofluorescence Staining for Focal Adhesions
-
Culture cells on the YIGSR-functionalized surfaces as described above.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against focal adhesion proteins (e.g., vinculin, paxillin) and the 67-kDa laminin receptor.
-
Use fluorescently labeled secondary antibodies for visualization.
-
Observe the co-localization of these proteins at sites of cell-substrate adhesion using fluorescence microscopy. On YIGSR-grafted surfaces, the 67-kDa laminin receptor has been shown to co-localize with vinculin and α-actinin, indicating its role in mediating cell spreading.[2]
Conclusion
The covalent immobilization of the YIGSR peptide provides a robust method for creating bioactive surfaces that can direct cell behavior. The protocols and data presented here offer a foundation for researchers to develop and characterize YIGSR-functionalized materials for a wide range of applications in biomedical research and drug development. The choice of immobilization chemistry will depend on the substrate material and the desired surface properties. Proper characterization and bioactivity assessment are essential to ensure the successful application of these modified surfaces.
References
- 1. Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilization of Cell-Adhesive Laminin Peptides in Degradable PEGDA Hydrogels Influences Endothelial Cell Tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Covalent bonding of GYIGSR to EVAL membrane surface to improve migration and adhesion of cultured neural stem/precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]
- 8. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for H-Tyr-Ile-Gly-Ser-Arg-NH2 in Promoting Epithelial Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr-Ile-Gly-Ser-Arg-NH2, a synthetic peptide derived from the B1 chain of laminin, plays a crucial role in mediating cell adhesion, particularly in epithelial cells.[1] This pentapeptide, commonly known as YIGSR, interacts with cell surface receptors to trigger intracellular signaling cascades that promote cell attachment, spreading, and the formation of focal adhesions. Its ability to mimic the adhesive properties of the native extracellular matrix makes it a valuable tool in tissue engineering, regenerative medicine, and the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound for promoting epithelial cell adhesion, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of this compound on various aspects of epithelial cell adhesion and related cellular processes.
| Parameter | Cell Type | Peptide Concentration/Surface Density | Observed Effect | Reference(s) |
| Cell Adhesion | Human Corneal Epithelial Cells | Solution Concentration (unspecified) | Significantly increased cell adhesion compared to control surfaces. Synergistic effect observed with RGDS and PHSRN peptides. | [2] |
| Human Foreskin Fibroblasts (HFFs) | 12.1 pmol/cm² (covalently immobilized) | Supported cell adhesion and spreading, though at a slower rate than RGD-containing substrates. | [3] | |
| Cell Spreading | Human Foreskin Fibroblasts (HFFs) | 12.1 pmol/cm² (covalently immobilized) | Promoted cell spreading and stress fiber formation. | [4] |
| Focal Adhesion Formation | Human Foreskin Fibroblasts (HFFs) | 12.1 pmol/cm² (covalently immobilized) | Induced the formation of focal contacts, particularly in the presence of serum. | [3] |
| Cell Proliferation | Human Airway Smooth Muscle Cells | 100 µM (immobilized) | Inhibited PDGF-induced DNA synthesis. | [5] |
| Receptor Binding Affinity | Neuroblastoma Cells | 1.5 x 10⁻⁷ M (IC₅₀ for C(YIGSR)₃-NH₂) | Intermediate affinity interaction with the 67-kDa laminin receptor. | [6] |
Signaling Pathways
This compound primarily elicits its effects on epithelial cell adhesion through two main receptor types: the 67-kDa laminin receptor (67LR) and various integrins.
67-kDa Laminin Receptor Signaling
Binding of the YIGSR peptide to the 67-kDa laminin receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This, in turn, activates Protein Kinase A (PKA), which is implicated in subsequent downstream signaling events that contribute to cell adhesion and survival.[7] Furthermore, engagement of the 67LR can lead to the tyrosine phosphorylation of several proteins, suggesting the involvement of tyrosine kinases in this pathway.[6]
Caption: Signaling pathway initiated by this compound binding to the 67-kDa laminin receptor.
Integrin-Mediated Signaling
The YIGSR peptide can also interact with integrins, which are heterodimeric transmembrane receptors crucial for cell-matrix adhesion.[8] Upon binding, integrins cluster and recruit various signaling proteins to the cytoplasmic domain, including Focal Adhesion Kinase (FAK).[9] This leads to the autophosphorylation and activation of FAK, creating docking sites for other signaling molecules like Src family kinases.[9] The FAK/Src complex can then phosphorylate downstream targets, activating pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately influences gene expression related to cell adhesion, proliferation, and survival.[10]
Caption: Integrin-mediated signaling cascade upon this compound binding.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on epithelial cell adhesion.
Protocol 1: Preparation of this compound-Coated Surfaces for Cell Culture
This protocol describes how to coat tissue culture surfaces with the YIGSR peptide to promote epithelial cell adhesion.
Materials:
-
This compound peptide
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Tissue culture plates or coverslips
-
Sterile pipette tips
-
Laminar flow hood
Procedure:
-
Peptide Reconstitution: Dissolve the this compound peptide in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL. Gently vortex to ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution to the desired final coating concentration (e.g., 10-100 µg/mL) in sterile PBS.
-
Surface Coating: Add a sufficient volume of the peptide solution to cover the surface of the tissue culture wells or coverslips. Ensure the entire surface is in contact with the solution.
-
Incubation: Incubate the plates/coverslips at 37°C for 1-2 hours or at 4°C overnight in a humidified incubator.[11]
-
Washing: Carefully aspirate the peptide solution. Wash the surfaces twice with sterile PBS to remove any unbound peptide.
-
Cell Seeding: The coated surfaces are now ready for seeding epithelial cells.
Caption: Experimental workflow for coating surfaces with this compound.
Protocol 2: Epithelial Cell Adhesion Assay
This assay quantifies the adhesion of epithelial cells to this compound-coated surfaces.
Materials:
-
This compound-coated and control (uncoated or coated with a scrambled peptide) 96-well plates
-
Epithelial cell suspension (e.g., HaCaT, MDCK) in serum-free medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
1% Sodium Dodecyl Sulfate (SDS) solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed epithelial cells into the peptide-coated and control wells at a density of 2-5 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for cell attachment.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Staining: Wash the wells twice with PBS and then add 100 µL of Crystal Violet solution to each well. Incubate for 10 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 100 µL of 1% SDS solution to each well to solubilize the stain from the adherent cells.
-
Quantification: Measure the absorbance of each well at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Protocol 3: Immunofluorescence Staining for Focal Adhesions
This protocol allows for the visualization of focal adhesions in epithelial cells cultured on this compound-coated surfaces.
Materials:
-
Epithelial cells cultured on YIGSR-coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against a focal adhesion protein (e.g., vinculin, paxillin)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the focal adhesions using a fluorescence microscope.
Conclusion
This compound is a potent peptide for promoting epithelial cell adhesion through its interaction with the 67-kDa laminin receptor and integrins. The provided data and protocols offer a robust framework for researchers to utilize this peptide in a variety of applications, from fundamental cell biology studies to the development of advanced biomaterials and therapeutic interventions. By understanding the underlying signaling mechanisms and employing standardized experimental procedures, the scientific community can further unlock the potential of this important laminin-derived peptide.
References
- 1. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of corneal epithelial cells and surfaces modified with cell adhesion peptide combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The laminin β1-competing peptide YIGSR induces a hypercontractile, hypoproliferative airway smooth muscle phenotype in an animal model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for H-Tyr-Ile-Gly-Ser-Arg-NH2 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr-Ile-Gly-Ser-Arg-NH2, a synthetic hexapeptide amide, is a functional fragment of the B1 chain of laminin. This peptide is a key player in cell adhesion, migration, and signaling, primarily through its interaction with the 67 kDa laminin receptor. Its biological activities, including promoting epithelial cell adhesion and exhibiting anti-metastatic properties, make it a valuable tool in cancer research, tissue engineering, and drug development. Proper preparation of this compound solutions is critical to ensure its stability, solubility, and biological activity in various experimental settings. These application notes provide detailed protocols for the preparation and handling of this peptide for both in vitro and in vivo studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Sequence | This compound | N/A |
| Molecular Formula | C26H43N9O7 | [1] |
| Molecular Weight | 593.68 g/mol | [1] |
| Appearance | White to off-white lyophilized powder | [2] |
| Purity | Typically ≥98% by HPLC | [2] |
| Solubility in Water | 1 mg/mL | [2][3] |
| Solubility in DMSO | 125 mg/mL (requires sonication) | [1] |
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and activity of the this compound peptide.
| Condition | Lyophilized Powder | In Solution | Reference |
| Long-term Storage | -80°C for up to 2 years | -80°C for up to 6 months | [4] |
| Short-term Storage | -20°C for up to 1 year | -20°C for up to 1 month | [4] |
| Shipping | Ambient temperature | Blue ice for evaluation samples | [1] |
Note: Avoid repeated freeze-thaw cycles of solutions. It is highly recommended to aliquot the stock solution into single-use volumes.[4]
Experimental Protocols
Reconstitution of Lyophilized Peptide
This protocol outlines the initial step of dissolving the lyophilized this compound powder to create a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the desired final concentration and solvent compatibility with your experiment, choose either sterile water or DMSO as the solvent.
-
Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL in water or a higher concentration in DMSO).
-
Gently vortex the vial to dissolve the peptide. If using DMSO for high concentrations, sonication may be required to achieve complete dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes for single use to avoid contamination and degradation from multiple freeze-thaw cycles.
-
Label the aliquots clearly with the peptide name, concentration, date, and solvent used.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the stock solution for use in cell culture experiments.
Materials:
-
This compound stock solution
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette aid or micropipettes and sterile tips
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final working concentration in your cell culture medium. For example, for a final concentration of 2 mM in 1 mL of medium, you would add the appropriate volume from your stock.
-
In a sterile tube, add the calculated volume of the peptide stock solution to the required volume of pre-warmed cell culture medium.
-
Gently mix the solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein degradation.
-
If sterility is a concern, the final working solution can be sterile-filtered using a 0.22 µm syringe filter. Ensure the filter is compatible with your solvent (e.g., low protein binding).
-
The freshly prepared working solution is now ready to be added to your cell cultures.
Recommended Working Concentrations for In Vitro Assays:
| Assay Type | Cell Type | Recommended Concentration Range | Reference |
| 2D Cell Culture (Macrophage Modulation) | Macrophages | 2 mM - 8 mM | [5] |
| 3D Hydrogel (Macrophage Encapsulation) | Macrophages | 5 mM - 10 mM | [5] |
| Cell Adhesion Assays | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.5 mM - 3 mM | [6] |
Preparation of Solutions for In Vivo Administration
This protocol details the preparation of this compound for injection in animal models. All procedures should be performed under sterile conditions.
Materials:
-
This compound stock solution (preferably dissolved in a biocompatible solvent like water or saline)
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate sterile vehicle
-
Sterile syringes and needles
-
Sterile, pyrogen-free vials
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Calculate the required amount of peptide and the final volume of the injection solution based on the desired dosage (mg/kg) and the weight of the animal.
-
In a sterile vial, dilute the peptide stock solution with sterile, pyrogen-free saline to the final desired concentration.
-
Gently mix the solution to ensure homogeneity.
-
Visually inspect the solution for any precipitates or cloudiness. The solution should be clear.
-
The solution is now ready for administration via the desired route (e.g., intraperitoneal or intravenous injection). A study on a mouse tail lymphedema model utilized intra-abdominal injections.[7]
Mandatory Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: this compound signaling pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of YIGSR Peptide for Fibroblast Adhesion
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pentapeptide YIGSR (Tyrosyl-Isoleucyl-Glycyl-Seryl-Arginine) is a biologically active motif derived from the β1 chain of the laminin protein.[1] As a key component of the basement membrane, laminin plays a crucial role in cell adhesion, migration, differentiation, and growth.[1] The YIGSR sequence has been identified as a functional site that interacts with cell surface receptors, notably the 67kDa laminin receptor, to mediate these cellular processes.[1] For researchers in tissue engineering, wound healing, and drug development, optimizing the adhesion of fibroblasts to biomaterials or culture surfaces is often a critical step. Surface modification with YIGSR peptide can significantly enhance fibroblast attachment and subsequent cellular functions.[2]
These application notes provide a comprehensive guide to determining the optimal concentration of YIGSR for promoting fibroblast adhesion. Included are summaries of relevant data, detailed experimental protocols for assessing fibroblast adhesion in a dose-dependent manner, and diagrams of the key signaling pathways involved.
Data Presentation
While direct quantitative data on the optimal YIGSR concentration for fibroblast adhesion is limited in publicly available literature, studies on other cell types and related peptides provide a strong foundation for experimental design. The following tables summarize relevant findings that can inform the selection of a concentration range for optimizing fibroblast adhesion.
Table 1: Concentration Ranges of YIGSR and Other Peptides in Cell Adhesion Studies
| Cell Type | Peptide | Concentration Range Tested | Optimal/Effective Concentration | Reference |
| Macrophages | YIGSR (soluble) | 2 mM, 5 mM, 8 mM | Concentration-dependent effects observed | [2] |
| Macrophages | YIGSR (immobilized) | 5 mM, 10 mM | Concentration-dependent effects observed | [2] |
| Normal Dermal Fibroblasts | Collagen-derived peptide | Up to 100 µM | Half-maximal adhesion at 1.6 µM | [3][4] |
| Human Dermal Fibroblasts | YIGSR | Dose-dependent manner (specific concentrations not provided in abstract) | Enhanced collagen synthesis | [1] |
Note: The concentrations used for soluble versus immobilized peptides can differ significantly in their effective ranges. The data suggests that a range from micromolar (µM) to low millimolar (mM) should be investigated for fibroblast adhesion to surface-coated YIGSR.
Signaling Pathways
YIGSR-mediated fibroblast adhesion is known to activate intracellular signaling cascades that regulate various cellular functions, including collagen synthesis. The primary pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent phosphorylation of Mitogen-activated protein kinase kinase (MEK).[1]
References
- 1. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Promotion of fibroblast adhesion by triple-helical peptide models of type I collagen-derived sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR) for Laminin-Integrin Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as YIGSR, represents the minimal amino acid sequence from the laminin β1 chain that is critical for cell adhesion and receptor binding.[1] As a key bioactive motif, YIGSR provides a powerful tool for investigating the intricate interactions between the extracellular matrix (ECM) and cell surface receptors, particularly integrins and the 67 kDa laminin receptor. Understanding these interactions is fundamental to deciphering physiological processes such as cell adhesion, migration, differentiation, and tissue organization, as well as pathological conditions including tumor metastasis and inflammation.[2][3] These application notes provide a comprehensive overview of the utility of YIGSR in studying laminin-integrin binding, complete with detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways.
Principle of Action
YIGSR primarily mediates its effects by binding to cell surface receptors, most notably the 67 kDa laminin receptor and specific integrin subtypes, including α3β1, α4β1, and α5β1.[3][4] This interaction can elicit a range of cellular responses:
-
Competitive Inhibition: When used in a soluble form, YIGSR can competitively block the binding of cells to laminin-coated surfaces, thereby inhibiting cell adhesion and migration.[3] This is particularly useful for studying the role of laminin in these processes.
-
Cell Adhesion and Spreading: When immobilized on a substrate, YIGSR promotes cell attachment and spreading.[1] This allows for the investigation of downstream signaling events and cellular behavior in response to this specific laminin motif.
-
Signal Transduction: The binding of YIGSR to its receptors initiates intracellular signaling cascades. A key pathway involves the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[5][6] This can influence cell survival, proliferation, and migration.
Applications in Research and Drug Development
The unique properties of the YIGSR peptide make it a versatile tool in various research and development areas:
-
Cancer Research: YIGSR has been shown to inhibit tumor growth and metastasis.[2] It can be used to investigate the role of laminin in tumor cell invasion and to screen for novel anti-cancer therapeutics that target this interaction.
-
Neuroscience: This peptide is involved in neural cell adhesion and neurite outgrowth, making it a valuable component in studies of nerve regeneration and in the development of biomaterials for neural tissue engineering.
-
Immunology: YIGSR can modulate the inflammatory response of macrophages in a concentration-dependent manner, highlighting its potential for immunoengineering strategies in regenerative medicine and cancer therapy.[1]
-
Cardiovascular Research: Studies have utilized YIGSR to understand the adhesion and physiology of cardiac myocytes, providing insights into the role of the ECM in heart function and response to mechanical stress.[5]
-
Biomaterial Development: YIGSR can be conjugated to various biomaterials to enhance cell attachment and guide tissue formation, a critical aspect of tissue engineering and regenerative medicine.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing the YIGSR peptide.
| Parameter | Cell Type | Condition | Result | Reference |
| Binding Affinity (Kd) | Neuroblastoma Cells | Ligand Displacement Analysis | 1.5 x 10⁻⁷ M (for the 67 kDa laminin receptor) | [7] |
| Protein Expression | Neonatal Cardiac Myocytes | Culture on YIGSR-coated surface | 50% reduction in Focal Adhesion Kinase (FAK) protein compared to laminin | [5] |
| Neonatal Cardiac Myocytes | Mechanical stimulation on YIGSR surface | 50% decrease in myosin protein | [5] | |
| Cell Adhesion | M0 Macrophages | 8 mM soluble YIGSR treatment | Cell count reduced from 646 to 149 | [1] |
| M1 Macrophages | 8 mM soluble YIGSR treatment | Cell count reduced from 338 to 90 | [1] | |
| Cell Migration | Schwann Cells | YIGSR concentration gradient | Increased overall speed with steeper gradients | [4] |
| Fibroblasts | YIGSR concentration gradient | Random migration (no directed movement) | [4] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol details how to assess the ability of YIGSR to promote cell adhesion when immobilized on a surface.
Materials:
-
This compound (YIGSR) peptide
-
Sterile 96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Cell culture medium appropriate for the cell line
-
Cells of interest
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid
Procedure:
-
Plate Coating:
-
Prepare a stock solution of YIGSR in sterile water or PBS. A common starting concentration is 1 mg/ml.
-
Dilute the YIGSR stock solution to the desired coating concentrations (e.g., 1, 10, 50, 100 µg/ml) in PBS.
-
Add 50 µl of the diluted YIGSR solution to each well of a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
-
Blocking:
-
Aspirate the peptide solution from the wells.
-
Wash each well three times with 200 µl of sterile PBS.
-
Add 200 µl of 1% BSA in PBS to each well to block non-specific cell binding.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Seeding:
-
Wash the wells three times with 200 µl of sterile PBS.
-
Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10⁵ cells/ml.
-
Add 100 µl of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µl of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µl of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water until the wash water is clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 100 µl of Sorensen's buffer or 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
Protocol 2: Competitive Inhibition of Adhesion Assay
This protocol is designed to demonstrate the specificity of cell adhesion to a laminin substrate by using soluble YIGSR as a competitor.
Materials:
-
Same as Protocol 1, with the addition of laminin.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with laminin (e.g., 10 µg/ml in PBS) as described in Protocol 1, step 1.
-
-
Blocking:
-
Block the wells with 1% BSA as described in Protocol 1, step 2.
-
-
Cell Preparation and Incubation with Soluble Peptide:
-
Harvest cells and resuspend them in serum-free medium at 2 x 10⁵ cells/ml.
-
Prepare solutions of soluble YIGSR in serum-free medium at various concentrations (e.g., 0, 1, 10, 100, 1000 µg/ml).
-
In separate tubes, mix equal volumes of the cell suspension and the soluble YIGSR solutions.
-
Incubate the cell-peptide mixtures for 30 minutes at 37°C.
-
-
Cell Seeding and Adhesion:
-
Add 100 µl of the pre-incubated cell-peptide mixture to the laminin-coated and blocked wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing, Staining, and Quantification:
-
Follow steps 4 and 5 from Protocol 1 to wash, stain, and quantify adherent cells. A decrease in absorbance with increasing concentrations of soluble YIGSR indicates competitive inhibition.
-
Protocol 3: Cell Migration (Wound Healing) Assay
This protocol assesses the effect of YIGSR on cell migration.
Materials:
-
YIGSR peptide
-
Sterile 24-well tissue culture plates
-
Cell culture medium with and without serum
-
Cells that form a confluent monolayer
-
Sterile p200 pipette tip or a wound healing insert
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, gently scratch a straight line across the center of the monolayer with a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh cell culture medium (typically low serum to minimize proliferation) containing different concentrations of soluble YIGSR (e.g., 0, 1, 10, 100 µg/ml).
-
-
Imaging and Analysis:
-
Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., 6, 12, 24 hours), capture images of the wound area using a microscope with a camera.
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Visualizations
YIGSR-Receptor Binding and Downstream Signaling
The binding of YIGSR to its receptors, primarily the 67 kDa laminin receptor and integrins, initiates a signaling cascade that influences cell behavior.
Caption: YIGSR-mediated signaling pathway.
Experimental Workflow for a Competitive Adhesion Assay
This diagram outlines the key steps in performing a competitive cell adhesion assay using soluble YIGSR.
Caption: Workflow for a competitive adhesion assay.
References
- 1. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radiolabeling Tyr-Ile-Gly-Ser-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of the peptide Tyr-Ile-Gly-Ser-Arg-NH2, a process crucial for various applications in biomedical research and drug development, including receptor binding assays, in vivo imaging, and pharmacokinetic studies. The presence of a tyrosine residue in the peptide sequence allows for direct radioiodination, a common and effective labeling strategy.
Introduction
The pentapeptide Tyr-Ile-Gly-Ser-Arg-NH2 can be radiolabeled with iodine isotopes, most commonly Iodine-125 (¹²⁵I), via electrophilic substitution on the phenol ring of the tyrosine residue. This process involves the oxidation of radioactive iodide to a more reactive electrophilic species, which then incorporates into the tyrosine ring. This document outlines two established methods for this radioiodination: the Chloramine-T method and the Iodogen method. Both protocols are followed by standardized procedures for purification and quality control of the resulting radiolabeled peptide.
Radiolabeling Methods
Two primary methods for the direct radioiodination of peptides containing tyrosine are presented below. The choice of method may depend on the sensitivity of the peptide to oxidation, with the Iodogen method generally considered milder than the Chloramine-T method.[1]
Method 1: Chloramine-T Method
The Chloramine-T method is a widely used and effective technique for radioiodination.[2] It employs Chloramine-T as a potent oxidizing agent to convert iodide into a reactive form.[3] However, its strong oxidizing nature can potentially damage sensitive peptides.[4]
Method 2: Iodogen Method
The Iodogen method offers a gentler alternative for radioiodination.[5] Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent that is coated onto the surface of the reaction vessel.[6] The reaction occurs at the solid-liquid interface, minimizing direct exposure of the peptide to the oxidizing agent in solution and thus reducing the risk of oxidative damage.[5]
Data Presentation
The following tables summarize the key quantitative parameters for the radiolabeling, purification, and quality control procedures.
Table 1: Reagents and Conditions for Radiolabeling
| Parameter | Chloramine-T Method | Iodogen Method |
| Peptide (Tyr-Ile-Gly-Ser-Arg-NH2) | 10 µg in 50 µL 10 mM HCl | 10 µg in 50 µL 0.1 M Phosphate Buffer, pH 7.4 |
| Radioisotope (Na¹²⁵I) | ~1 mCi | ~1 mCi |
| Oxidizing Agent | 20 µL of 0.4 mg/mL Chloramine-T | Iodogen-coated tube (100 µg) |
| Buffer | 50 µL 0.5 M Sodium Phosphate, pH 7.5 | 50 µL 0.1 M Phosphate Buffer, pH 7.4 |
| Reaction Time | 60 seconds | 5-10 minutes |
| Reaction Temperature | Room Temperature | Room Temperature |
| Quenching Agent | 20 µL of 0.6 mg/mL Sodium Metabisulfite | Removal from Iodogen-coated tube |
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes |
| Flow Rate | ~1 mL/min |
| Detection Wavelength | 210-220 nm |
Table 3: Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-TLC / Radio-HPLC | > 95% |
| Identity Confirmation | Co-elution with unlabeled standard (HPLC) | Matching retention times |
| Specific Activity | Calculation based on incorporation efficiency | To be determined based on application |
Experimental Protocols
I. Radiolabeling of Tyr-Ile-Gly-Ser-Arg-NH2
-
Peptide Preparation: Dissolve 10 µg of lyophilized Tyr-Ile-Gly-Ser-Arg-NH2 in 50 µL of 10 mM HCl in a microcentrifuge tube. Let it stand for 30 minutes at room temperature.[7]
-
Buffering: Add 50 µL of 0.5 M Sodium Phosphate buffer (pH 7.5) to the peptide solution.[7]
-
Addition of Radioisotope: Carefully add approximately 1 mCi of Na¹²⁵I to the reaction tube.
-
Initiation of Reaction: Add 20 µL of a freshly prepared 0.4 mg/mL Chloramine-T solution to the tube and start a timer immediately. Gently mix the contents.[7]
-
Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.[7]
-
Quenching the Reaction: Stop the reaction by adding 20 µL of 0.6 mg/mL sodium metabisulfite solution. Mix gently and let it stand for 5 minutes.[7]
-
Proceed to Purification.
-
Preparation of Iodogen-coated Tube: Prepare a 1.5 mL microcentrifuge tube coated with 100 µg of Iodogen. This can be done by dissolving Iodogen in a volatile organic solvent (e.g., chloroform), adding it to the tube, and evaporating the solvent under a gentle stream of nitrogen.
-
Reagent Mixture: In a separate tube, mix 10 µg of Tyr-Ile-Gly-Ser-Arg-NH2 (dissolved in a minimal volume of buffer), 50 µL of 0.1 M Phosphate Buffer (pH 7.4), and approximately 1 mCi of Na¹²⁵I.
-
Initiation of Reaction: Transfer the mixture from step 2 into the Iodogen-coated tube.
-
Reaction Time: Incubate for 5-10 minutes at room temperature with occasional gentle agitation.
-
Stopping the Reaction: To quench the reaction, carefully transfer the reaction mixture to a new, clean microcentrifuge tube, leaving the Iodogen coating behind.
-
Proceed to Purification.
II. Purification of Radiolabeled Peptide
Purification of the radiolabeled peptide is essential to remove unreacted ¹²⁵I, damaged peptide fragments, and other reactants. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[8]
-
Sample Preparation: Dilute the reaction mixture with 300 µL of the HPLC mobile phase A (0.1% TFA in water).[7]
-
HPLC System Setup:
-
Injection and Separation: Inject the diluted sample onto the column and begin the gradient elution as specified in Table 2.
-
Fraction Collection: Collect fractions (e.g., 0.5 or 1.0 mL) as the peaks elute from the column. The unlabeled peptide will have a specific retention time, and the radiolabeled peptide is expected to elute slightly later due to the addition of the iodine atom.
-
Identification of Radiolabeled Peak: Use an appropriate radiation detector to identify the fractions containing the radioactive peptide.
-
Pooling and Storage: Pool the fractions containing the pure radiolabeled peptide. For long-term storage, the solvent can be removed by lyophilization. Store the lyophilized peptide at -20°C or below.
III. Quality Control
Quality control is a critical step to ensure the purity and identity of the radiolabeled peptide before its use in any application.[10]
Radio-Thin Layer Chromatography (Radio-TLC) is a rapid method to estimate the radiochemical purity by separating the labeled peptide from free radioiodide.[11]
-
Spotting: Spot a small aliquot (1-2 µL) of the purified radiolabeled peptide solution onto a TLC plate (e.g., silica gel).
-
Development: Develop the TLC plate in a suitable solvent system (e.g., a mixture of acetonitrile and water). The labeled peptide will have a different Rf value than the free iodide.
-
Analysis: Analyze the TLC plate using a radio-TLC scanner or by autoradiography to determine the percentage of radioactivity associated with the peptide spot versus the free iodide spot. The radiochemical purity is calculated as: % Radiochemical Purity = (Counts of Labeled Peptide / (Counts of Labeled Peptide + Counts of Free Iodide)) * 100
Radio-HPLC provides a more accurate determination of radiochemical purity and confirms the identity of the labeled peptide.[10]
-
Analysis: Inject a small aliquot of the purified radiolabeled peptide onto the same HPLC system used for purification.
-
Data Acquisition: Monitor the eluent with both a UV detector and a radioactivity detector.
-
Purity Calculation: The radiochemical purity is determined by integrating the area of the radioactive peak corresponding to the peptide and dividing it by the total area of all radioactive peaks in the chromatogram.[12]
-
Identity Confirmation: The identity of the radiolabeled peptide is confirmed if its retention time on the UV chromatogram corresponds to that of a co-injected unlabeled standard of Tyr-Ile-Gly-Ser-Arg-NH2.
Visualizations
References
- 1. invivopharm.com [invivopharm.com]
- 2. Radioiodination of proteins by the use of the chloramine-T method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioiodination of proteins with the Iodogen method [inis.iaea.org]
- 6. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 7. gropep.com [gropep.com]
- 8. bachem.com [bachem.com]
- 9. hplc.eu [hplc.eu]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. spartanpeptides.com [spartanpeptides.com]
Troubleshooting & Optimization
Technical Support Center: H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR) Coating Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing H-Tyr-Ile-Gly-Ser-Arg-NH2 peptide for surface coating in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized coating concentrations to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the coating process and subsequent cell culture.
Q1: My cells are not adhering to the YIGSR-coated surface. What could be the problem?
A1: Several factors can contribute to poor cell adhesion on peptide-coated surfaces. Consider the following troubleshooting steps:
-
Coating Concentration: The optimal coating concentration is cell-type dependent. Ensure you are using a concentration within the recommended range for your specific cells. Refer to the data in Table 1 or perform a titration experiment to determine the optimal concentration.
-
Incomplete Peptide Dissolution: this compound is soluble in water. Ensure the peptide is fully dissolved before application to the culture surface. Vortexing can aid in dissolution.
-
Improper Coating Procedure: Ensure the entire surface of the culture vessel is evenly coated and that the incubation time is sufficient for peptide adsorption. Uneven coating can lead to patchy cell adhesion.
-
Washing Steps: While rinsing is necessary to remove unbound peptide, excessive or harsh washing can strip the coated peptide from the surface. Be gentle during the washing steps.
-
Cell Health: Ensure your cells are healthy and viable before seeding. Stressed cells may not adhere well to any surface.
-
Contamination: Microbial contamination can interfere with cell attachment. Always use sterile techniques.[1]
-
Presence of Serum: For some cell types, the presence of serum in the culture medium can influence adhesion to YIGSR-coated surfaces. Human foreskin fibroblasts, for example, form focal contacts on YIGSR-grafted surfaces only when serum is present[2].
Q2: I am observing inconsistent cell growth across my YIGSR-coated plate. What is the cause?
A2: Inconsistent cell growth is often due to uneven coating of the peptide.
-
Uneven Application: Ensure the peptide solution is spread evenly across the entire surface of the well or dish.
-
Drying Process: If using a dry-coating method, ensure the solvent evaporates evenly. Uneven drying can lead to a non-uniform peptide layer. Consider incubating in a humidified environment to slow down evaporation.
-
Edge Effects: "Edge effects" in multi-well plates can sometimes lead to variations in cell growth. Ensure proper humidity control in your incubator and consider not using the outer wells for critical experiments.
Q3: How do I know if the peptide has successfully coated the surface?
A3: While direct visualization of the peptide coating is not feasible without specialized equipment, successful and optimized coating is typically validated by the biological response of the cells (e.g., enhanced cell adhesion, spreading, and proliferation). For more quantitative analysis, techniques like Electron Spectroscopy for Chemical Analysis (ESCA) or radiolabeling of the peptide can be used to confirm its presence and determine the surface concentration[2].
Q4: Can I store pre-coated plates?
A4: Yes, plates coated with this compound can typically be stored for future use. After the final rinse, air-dry the plates in a sterile environment (e.g., a laminar flow hood) and store them at 2-10°C, ensuring sterility is maintained[3]. For long-term storage, sealing the plates with a sterile, breathable film is recommended.
Quantitative Data Summary
The optimal coating concentration of this compound is highly dependent on the cell type, substrate material, and the specific experimental goals. The following table summarizes concentrations reported in the literature for various applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
| Cell Type | Substrate | Concentration | Application |
| Mesenchymal Stem Cells (MSCs) | Chitosan Film | 100 - 200 µg/mL | Enhancing cell viability |
| Human Umbilical Vein Endothelial Cells (HUVECs) | In solution for microtissue formation | 1.5 - 3 mM | Promoting microtissue formation |
| Macrophages (Murine and Human) | 2D Tissue Culture Plastic | 2 - 8 mM | Modulating inflammatory phenotype |
| Macrophages (Human) | 3D PEG Hydrogel | 5 - 10 mM | Modulating inflammatory phenotype |
| Human Foreskin Fibroblasts (HFFs) | Glass | 12.1 pmol/cm² | Promoting cell adhesion and spreading |
Experimental Protocols
This section provides a detailed methodology for coating tissue culture surfaces with this compound.
Protocol: this compound Coating of Tissue Culture Plates
Materials:
-
This compound peptide powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Tissue culture-treated plates or dishes
-
Sterile conical tubes
-
Vortex mixer
-
Laminar flow hood
Procedure:
-
Peptide Reconstitution:
-
In a laminar flow hood, reconstitute the this compound peptide in sterile, nuclease-free water or PBS to create a stock solution. A common stock concentration is 1 mg/mL.
-
Vortex the solution gently to ensure the peptide is completely dissolved[3]. The solution should be clear and colorless.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the desired working concentration using sterile PBS or serum-free medium. A typical starting range to test is 10-100 µg/mL. Refer to Table 1 for cell-type-specific concentration ranges.
-
-
Coating the Culture Surface:
-
Add a sufficient volume of the working solution to the culture vessel to completely cover the surface. For example, use 1 mL for a 35 mm dish or 200 µL for a 24-well plate.
-
Ensure the solution is spread evenly across the surface.
-
-
Incubation:
-
Incubate the culture vessel at room temperature or 37°C for 1-2 hours in a laminar flow hood[3]. Alternatively, incubation can be performed overnight at 4°C.
-
-
Removal of Unbound Peptide:
-
Aspirate the peptide solution from the culture vessel.
-
Gently wash the surface 1-2 times with sterile PBS or sterile deionized water to remove any unbound peptide. Avoid scratching the surface[3].
-
-
Drying (Optional):
-
The coated surface can be used immediately or allowed to air dry in a sterile environment. Dried, coated plates can be stored at 2-10°C for later use[3].
-
-
Cell Seeding:
-
Add your cell suspension to the coated culture vessel.
-
Visualizations
Experimental Workflow for YIGSR Coating and Cell Adhesion Assay
Caption: Workflow for surface coating with YIGSR peptide and subsequent cell culture.
Signaling Pathway of this compound
Caption: YIGSR peptide signaling cascade via the 67kDa Laminin Receptor.
References
Technical Support Center: H-Tyr-Ile-Gly-Ser-Arg-NH₂ (YIGSR-NH₂)
This technical support center provides guidance on preventing the degradation of lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂?
For long-term stability, lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂ should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and light.[1][2] Under these conditions, the peptide can be stable for several years.[1][2] For short-term storage, 4°C is acceptable for a few weeks.
Q2: My lyophilized peptide has turned from a fluffy white powder to a glassy or collapsed state. What does this indicate?
This typically indicates that the peptide has been exposed to moisture, leading to the collapse of the lyophilized cake structure. This can accelerate various degradation pathways.[1] It is crucial to handle the peptide in a dry environment and allow the vial to warm to room temperature before opening to prevent condensation.[3]
Q3: I am observing a loss of activity in my experiments. Could this be due to peptide degradation?
Yes, loss of biological activity is a common consequence of peptide degradation. Chemical modifications to the amino acid side chains or cleavage of the peptide backbone can alter the peptide's structure and its ability to bind to its target receptor.
Q4: Which amino acids in H-Tyr-Ile-Gly-Ser-Arg-NH₂ are most susceptible to degradation?
Based on the amino acid sequence (Tyr-Ile-Gly-Ser-Arg), the following residues are potential sites of degradation:
-
Tyrosine (Tyr): The phenolic side chain of tyrosine is susceptible to oxidation.[4]
-
Serine (Ser): The hydroxyl group of serine can be involved in various side reactions, although it is generally more stable than other residues like Asparagine or Cysteine.
-
Arginine (Arg): The guanidinium group of arginine is generally stable but can be a site for modification under certain stress conditions. Peptides containing arginine are also prone to moisture absorption.[2][5]
Q5: Can I repeatedly freeze-thaw a solution of reconstituted H-Tyr-Ile-Gly-Ser-Arg-NH₂?
It is strongly recommended to avoid repeated freeze-thaw cycles.[2] Each cycle can introduce instability and promote degradation. It is best practice to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[2]
Troubleshooting Guides
Issue 1: Loss of Peptide Purity Over Time
Symptoms:
-
Decreased peak area of the main peptide in HPLC analysis.
-
Appearance of new peaks in the chromatogram.
-
Reduced biological activity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Improper Storage Temperature | Store the lyophilized peptide at -20°C or -80°C for long-term storage.[1] Avoid prolonged storage at room temperature or 4°C. |
| Moisture Contamination | Allow the vial to equilibrate to room temperature in a desiccator before opening.[3] Handle the powder in a low-humidity environment. Ensure the vial cap is tightly sealed after use. |
| Oxidation | Store the peptide under an inert atmosphere (e.g., nitrogen or argon).[1] Avoid exposure to air and light. Consider the use of antioxidants if compatible with the application. |
| Hydrolysis | Ensure the peptide is thoroughly lyophilized with low residual moisture content.[1] When reconstituted, use appropriate buffers (pH 5-7) to minimize hydrolysis. |
Issue 2: Poor Solubility or Formation of Aggregates Upon Reconstitution
Symptoms:
-
The lyophilized powder does not dissolve completely.
-
The solution appears cloudy or contains visible particulates.
-
Loss of biological activity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Aggregation can occur during storage, especially if exposed to moisture or elevated temperatures. Once formed, aggregates can be difficult to solubilize. To minimize aggregation, adhere to proper storage conditions. Sonication may help to break up some aggregates. |
| Incorrect Reconstitution Solvent | The choice of solvent is critical. While aqueous buffers are often desired for biological assays, some peptides require a small amount of an organic solvent like DMSO to aid initial solubilization, followed by dilution with the aqueous buffer. |
| pH of Reconstitution Buffer | The net charge of the peptide is pH-dependent and affects its solubility. For H-Tyr-Ile-Gly-Ser-Arg-NH₂, which has a basic arginine residue, a slightly acidic buffer may improve solubility. Experiment with a pH range around the peptide's isoelectric point. |
Degradation Pathways and Prevention
The primary degradation pathways for H-Tyr-Ile-Gly-Ser-Arg-NH₂ are oxidation and hydrolysis. The following diagram illustrates these pathways and preventive measures.
Caption: Potential degradation pathways for lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂ and corresponding preventive measures.
Quantitative Stability Data
The following tables present representative stability data for a lyophilized peptide with a similar amino acid composition to H-Tyr-Ile-Gly-Ser-Arg-NH₂. This data is for illustrative purposes to demonstrate the impact of storage conditions on peptide purity.
Table 1: Effect of Temperature on Peptide Purity Over 12 Months
| Storage Temperature | Purity (%) at 0 Months | Purity (%) at 3 Months | Purity (%) at 6 Months | Purity (%) at 12 Months |
| -80°C | 99.5 | 99.4 | 99.5 | 99.3 |
| -20°C | 99.5 | 99.2 | 99.0 | 98.5 |
| 4°C | 99.5 | 98.1 | 96.5 | 93.2 |
| 25°C | 99.5 | 92.3 | 85.1 | 70.4 |
Table 2: Effect of Humidity on Peptide Purity at 25°C Over 3 Months
| Relative Humidity | Purity (%) at 0 Months | Purity (%) at 1 Month | Purity (%) at 2 Months | Purity (%) at 3 Months |
| <10% | 99.5 | 98.8 | 98.2 | 97.5 |
| 30% | 99.5 | 96.5 | 93.1 | 89.0 |
| 60% | 99.5 | 91.2 | 82.4 | 72.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for H-Tyr-Ile-Gly-Ser-Arg-NH₂.
Caption: Workflow for a forced degradation study of H-Tyr-Ile-Gly-Ser-Arg-NH₂.
Methodology:
-
Preparation of Peptide Stock Solution:
-
Accurately weigh the lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂.
-
Reconstitute in a suitable solvent (e.g., water or a buffer at a concentration of 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the peptide solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the lyophilized peptide powder in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose the peptide solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-MS method.
-
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing an HPLC-MS method to separate and identify H-Tyr-Ile-Gly-Ser-Arg-NH₂ and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks in the stressed samples compared to the control.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent peptide and any degradation products.
-
Fragment the ions of interest (MS/MS) to aid in the structural elucidation of the degradation products.
This technical support center provides a comprehensive overview of the factors affecting the stability of lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂ and practical guidance for its handling and analysis. For further specific inquiries, please consult the product's certificate of analysis or contact your supplier's technical support.
References
H-Tyr-Ile-Gly-Ser-Arg-NH2 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of the synthetic peptide H-Tyr-Ile-Gly-Ser-Arg-NH2, a key fragment of laminin involved in cell adhesion.[1] This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the successful application of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
For optimal stability, the lyophilized peptide should be stored in a freezer at or below -20°C.[2] For long-term storage, -80°C is recommended.[2] The peptide is often hygroscopic, so it's crucial to warm the vial to room temperature in a desiccator before opening to prevent moisture absorption, which can decrease stability and alter the peptide content. After weighing, the vial should be tightly resealed.
Q2: What is the recommended procedure for reconstituting the peptide?
It is recommended to reconstitute this compound in a high-quality, sterile solvent such as Dimethyl Sulfoxide (DMSO) or sterile water. For aqueous solutions, ensure the pH is appropriate for your experimental system, generally within the range of 5-7. If the peptide is difficult to dissolve, brief sonication may be helpful.
Q3: How should I store the reconstituted peptide solution?
Once reconstituted, it is critical to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[2]
Q4: What is the typical stability of the reconstituted peptide solution?
The stability of the peptide in solution is significantly lower than in its lyophilized form. For peptides containing amino acids like Arginine, which is present in this compound, solutions are more susceptible to degradation. It is best practice to use freshly prepared solutions for experiments whenever possible.
Storage and Stability Quick Reference
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Several years | Keep desiccated; warm to room temperature before opening. |
| -80°C | Optimal for long-term storage | ||
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Poor or inconsistent cell adhesion to peptide-coated surfaces.
-
Possible Cause 1: Improper peptide handling.
-
Solution: Ensure the lyophilized peptide was properly warmed to room temperature in a desiccator before reconstitution to prevent moisture contamination. Use high-purity solvents for reconstitution.
-
-
Possible Cause 2: Suboptimal coating concentration.
-
Solution: The optimal concentration of this compound for coating surfaces can be cell-type dependent. Perform a dose-response experiment to determine the ideal concentration for your specific cell line.
-
-
Possible Cause 3: Incorrect coating procedure.
-
Solution: Ensure even coating of the culture surface and adequate incubation time. Inadequate washing after coating can leave excess unbound peptide, which might interfere with adhesion. Conversely, excessive washing can remove the coated peptide.
-
-
Possible Cause 4: Low expression of the 67 kDa laminin receptor on cells.
-
Solution: Confirm the expression of the 67 kDa laminin receptor on your cell line using techniques like flow cytometry or western blotting. This receptor is essential for mediating cell adhesion via the YIGSR sequence.[3]
-
Issue 2: Peptide appears to have lost activity.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Discard the current stock and use a fresh vial of lyophilized peptide. Always follow the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles of the reconstituted solution by preparing single-use aliquots.
-
-
Possible Cause 2: Oxidation of the peptide.
-
Solution: While this compound does not contain highly susceptible residues like Cysteine or Methionine, prolonged exposure to air in solution can still lead to degradation. Use freshly prepared solutions for critical experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in peptide concentration.
-
Solution: Ensure accurate and consistent weighing and reconstitution of the peptide. Use calibrated pipettes for all dilutions.
-
-
Possible Cause 2: Differences in cell passage number or health.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause 3: Presence of Trifluoroacetic Acid (TFA) from purification.
-
Solution: Be aware that TFA salts from HPLC purification can be present in the lyophilized powder and may affect the net peptide weight. For highly sensitive assays, consider using a TFA-removed version of the peptide if available.
-
Experimental Protocols
Cell Adhesion Assay Using this compound
This protocol provides a general framework for assessing cell adhesion to surfaces coated with this compound.
Materials:
-
This compound peptide
-
Sterile DMSO or cell culture grade water
-
Sterile Phosphate-Buffered Saline (PBS)
-
Tissue culture plates (e.g., 96-well)
-
Bovine Serum Albumin (BSA)
-
Cell line of interest
-
Complete cell culture medium
-
Calcein AM or other viability stain
-
Fluorescence plate reader or microscope
Procedure:
-
Peptide Reconstitution:
-
Bring the lyophilized this compound vial to room temperature in a desiccator.
-
Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile PBS to the desired working concentrations for coating (e.g., 1, 10, 50, 100 µg/mL).
-
-
Coating of Culture Plates:
-
Add 50 µL of the diluted peptide solutions to the wells of a 96-well plate.
-
Include negative control wells with PBS only and positive control wells with a known adhesion-promoting protein like fibronectin or laminin.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
Aspirate the coating solution and gently wash the wells twice with sterile PBS.
-
-
Blocking:
-
Add 100 µL of a blocking solution (e.g., 1% heat-inactivated BSA in PBS) to each well to block non-specific cell binding.
-
Incubate for 30-60 minutes at 37°C.
-
Aspirate the blocking solution and wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the adherent cells. One common method is to incubate the cells with Calcein AM and measure the fluorescence using a plate reader. Alternatively, cells can be fixed, stained (e.g., with crystal violet), and imaged.
-
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow for a typical cell adhesion experiment using this compound.
Signaling Pathway
This compound mediates its effects on cell adhesion primarily through the 67 kDa laminin receptor.[3] Binding of the peptide to this receptor initiates an intracellular signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[4] This signaling pathway ultimately leads to the tyrosine phosphorylation of several proteins, which is a key step in the regulation of cell adhesion and other cellular processes.[5]
This compound Signaling Cascade
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the right solvent for H-Tyr-Ile-Gly-Ser-Arg-NH2
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate solvent for the peptide H-Tyr-Ile-Gly-Ser-Arg-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound that influence its solubility?
A1: The solubility of this compound is determined by the physicochemical properties of its constituent amino acids. The peptide contains a mix of:
-
Hydrophobic residues : Isoleucine (Ile) which reduces solubility in aqueous solutions.[1]
-
Polar, uncharged residues : Tyrosine (Tyr), Glycine (Gly), and Serine (Ser) which can form hydrogen bonds.[2]
-
Basic (positively charged) residue : Arginine (Arg), which has a guanidinium group that is protonated at neutral pH, increasing solubility in acidic to neutral aqueous solutions.[3]
The C-terminal amide (-NH2) means the C-terminus is not a free carboxyl group and will not be negatively charged at any pH. The N-terminal amino group has a positive charge at neutral and acidic pH.
To determine the overall charge, we can assign values to the ionizable groups at a neutral pH (~7):
-
N-terminal amine (+1)
-
Arginine side chain (+1)
-
Tyrosine side chain (0 at pH 7, pKa ~10)
-
C-terminal amide (0)
The overall net charge of the peptide at neutral pH is +2, making it a basic peptide .[4] Basic peptides are generally soluble in acidic solutions.[5]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: Given that this compound is a basic peptide, the recommended starting solvent is sterile, distilled water.[6] If solubility is limited, a dilute acidic solution, such as 10% acetic acid, should be tried next.[4][7]
Q3: The peptide did not dissolve in water. What should I do next?
A3: If the peptide is insoluble in water, you can try the following steps sequentially:
-
Sonication : Briefly sonicate the solution to aid dissolution. This can help break up aggregates.[4]
-
Acidification : Add a small amount of 10% acetic acid solution dropwise while vortexing.[1][6] For very stubborn peptides, a very small amount of trifluoroacetic acid (TFA) (<50 µl) can be used, followed by dilution to the desired concentration.[6]
-
Organic Co-solvents : For peptides with hydrophobic character, a small amount of an organic solvent can be used to first wet the peptide before adding an aqueous buffer.[1] Dimethyl sulfoxide (DMSO) is a common choice.[5] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add your aqueous buffer to the desired concentration.[5]
Q4: Are there any solvents I should avoid?
A4: While DMSO is a powerful solvent, it is important to note that it can oxidize peptides containing Cysteine or Methionine residues.[5] this compound does not contain these residues, so DMSO is a viable option if aqueous solutions fail. Always consider the compatibility of your chosen solvent with your downstream experimental assays. For many cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% or 1%.[5]
Solvent Selection and Properties
The following table summarizes the properties of recommended solvents for this compound.
| Solvent | Type | Recommended for | Notes |
| Sterile Water | Aqueous | Initial attempt for hydrophilic & short peptides. | The peptide has a net positive charge and should have some aqueous solubility. |
| 10% Acetic Acid | Acidic Aqueous | Basic peptides that are insoluble in water.[7] | Helps to fully protonate the peptide, increasing its solubility. |
| Dimethyl Sulfoxide (DMSO) | Organic | Hydrophobic and neutral peptides.[5] | Use a minimal amount to dissolve the peptide, then slowly dilute with aqueous buffer.[5] |
| Dimethylformamide (DMF) | Organic | Hydrophobic peptides, especially those with Cys.[5] | An alternative to DMSO. |
Experimental Protocol for Solubilization
This protocol provides a systematic approach to dissolving this compound. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[5]
-
Preparation : Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[5]
-
Initial Attempt (Water) : Add the calculated volume of sterile, distilled water to achieve the desired concentration. Vortex the vial.
-
Sonication : If the peptide does not fully dissolve, place the vial in a sonicator bath for 10-20 seconds.[4]
-
Acidification : If particulates are still visible, add 10% acetic acid dropwise while vortexing until the solution clears.
-
Organic Solvent (if necessary) : If the peptide remains insoluble, use a new, small aliquot of the lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide.
-
Vortex until the peptide is fully wetted and dissolved.
-
Slowly add your desired aqueous buffer to this solution, vortexing as you add, until you reach the final desired concentration. If the solution becomes cloudy, you have exceeded the solubility limit.[5]
-
-
Storage : Once dissolved, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Stock solutions in solvent are typically stable for 1 to 6 months at these temperatures.[9]
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate solvent for this compound.
Caption: Workflow for dissolving this compound.
References
- 1. jpt.com [jpt.com]
- 2. Khan Academy [khanacademy.org]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
Validation & Comparative
A Head-to-Head Comparison of YIGSR and RGD Peptides in Cell Adhesion
For researchers, scientists, and drug development professionals navigating the complex landscape of cell adhesion, the choice of peptide ligand is critical. Among the most prominent players are the H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR) and Arg-Gly-Asp (RGD) peptides. Derived from key extracellular matrix (ECM) proteins, these short amino acid sequences are instrumental in mediating cell attachment and signaling, albeit through distinct mechanisms and receptor interactions. This guide provides an objective comparison of their performance, supported by experimental data, to inform their application in biomaterials, tissue engineering, and therapeutic development.
Executive Summary
The RGD peptide, originating from fibronectin, is the most common motif for cell adhesion to the ECM, interacting with a broad range of integrin receptors.[1] In contrast, the YIGSR peptide, a sequence from the laminin B1 chain, primarily interacts with the 67kDa laminin receptor and a more select group of integrins.[2][3] While both peptides effectively promote cell adhesion, their downstream signaling and physiological effects can differ significantly. For instance, studies on neonatal cardiac myocytes have shown that while both peptides facilitate a similar degree of cell attachment as their native proteins, they can alter subsequent cellular physiology, such as the expression of focal adhesion kinase (FAK) and sarcomere formation.[4][5][6]
Comparative Data at a Glance
The following table summarizes the key quantitative and qualitative differences between the YIGSR and RGD peptides.
| Feature | This compound (YIGSR) | Arg-Gly-Asp (RGD) |
| Origin | Laminin B1 chain[3] | Fibronectin, Vitronectin, Fibrinogen, etc.[1] |
| Primary Receptors | 67kDa high-affinity laminin receptor, Integrins (e.g., α6β1)[2] | Integrins (αvβ3, αvβ5, α5β1, αIIbβ3, etc.)[7][8] |
| Binding Affinity | Intermediate affinity for the 67kDa laminin receptor (Kd ~1.5 x 10⁻⁷ M for a C(YIGSR)3-NH2 amide)[9] | Varies by integrin and peptide conformation (linear vs. cyclic). Kd values can range from nanomolar to micromolar. For example, a novel linear RGD peptide (RWrNM) showed a Kd of 8.61 nM for αvβ3 integrin.[10] |
| Cell Adhesion | Promotes adhesion of various cell types, including epithelial and neuronal cells.[2] In some cases, promotes less cell attachment than RGD.[11] | Promotes robust adhesion of a wide variety of cell types.[1] |
| Cell Spreading | Promotes cell spreading when covalently immobilized.[2] | Induces cell spreading. |
| Cell Migration | Can direct Schwann cell migration with a strong bias.[11] | Can influence cell migration, though the effect can be concentration-dependent.[11] |
| Cell Proliferation | Can stimulate epidermal proliferation.[12] | Generally promotes cell proliferation.[1] |
| Cell Differentiation | Can inhibit keratinocyte differentiation while promoting epidermal development.[12][13] Can enhance neuronal differentiation of stem cells.[14] | Can influence stem cell differentiation into various lineages, such as osteogenic and adipogenic, depending on the presentation and density of the peptide. |
| Signaling Pathways | Induces tyrosine phosphorylation of proteins.[9] Can reduce Focal Adhesion Kinase (FAK) protein levels.[4][6] Can activate the integrin β1/GSK3β/β-catenin signaling pathway.[14] | Activates integrin-mediated signaling, including the FAK/Src pathway.[15] |
Signaling Pathways: A Visual Representation
The signaling cascades initiated by YIGSR and RGD peptides are crucial for their biological effects. The following diagrams illustrate the key pathways involved.
Experimental Protocols: A Guide to Cell Adhesion Assays
Reproducible and reliable data are the cornerstones of scientific comparison. Below is a detailed, generalized protocol for a cell adhesion assay, synthesized from established methodologies.
Cell Adhesion Assay Protocol
1. Plate Coating:
-
Dilute the peptide (YIGSR or RGD) to the desired concentration (e.g., 1-20 µM) in a sterile buffer like PBS.[16][17]
-
Add 100-200 µL of the peptide solution to each well of a 96-well or 48-well tissue culture plate.[16][18]
-
Incubate the plate for at least 2 hours at room temperature or overnight at 4°C to allow for peptide adsorption to the surface.[16][18]
-
As a negative control, use wells coated with a non-adhesive protein like Bovine Serum Albumin (BSA). For a positive control, use a native ECM protein like laminin or fibronectin (e.g., 10-40 µg/mL).[16][19]
2. Blocking:
-
Aspirate the coating solution and wash the wells twice with PBS.[18]
-
Add a blocking buffer (e.g., 1% BSA in PBS or DMEM with 10% FBS) to each well to prevent non-specific cell binding.[18][19]
3. Cell Seeding:
-
Harvest cells using a non-enzymatic cell dissociation solution or a brief trypsin treatment, followed by neutralization with serum-containing medium.
-
Resuspend the cells in a serum-free medium and adjust the cell density (e.g., 2 x 10⁵ cells/mL).[16]
-
Aspirate the blocking solution from the coated plate and add the cell suspension to each well (e.g., 100 µL per well).
4. Incubation and Washing:
-
Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.
-
Gently wash the wells 2-3 times with PBS or serum-free medium to remove non-adherent cells.
5. Quantification of Adherent Cells:
-
Fix the remaining adherent cells with a fixative like 4% paraformaldehyde or cold methanol.[18][19]
-
Stain the cells with a dye such as 0.1% Crystal Violet.[16][19]
-
After washing away excess stain, solubilize the bound dye with a solvent (e.g., 1% SDS or 0.5% Triton X-100).[16][19]
-
Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 550-595 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
Conclusion
Both YIGSR and RGD peptides are powerful tools for modulating cell adhesion. The choice between them should be guided by the specific application and the desired cellular response. RGD, with its broad integrin reactivity, is a robust choice for promoting general cell attachment to a variety of biomaterials.[1] YIGSR, with its more specific receptor interactions, may be advantageous for applications requiring more nuanced control over cell behavior, such as directing specific cell migration or modulating differentiation pathways.[11][12] For complex tissue engineering applications, the co-immobilization of both peptides could be explored to more closely mimic the native ECM environment and engage a wider range of cellular receptors. As research in this field continues to evolve, a deeper understanding of the distinct signaling and functional consequences of engaging these peptide motifs will undoubtedly lead to the development of more sophisticated and effective biomaterials and therapeutic strategies.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. Covalently immobilized laminin peptide Tyr-Ile-Gly-Ser-Arg (YIGSR) supports cell spreading and co-localization of the 67-kilodalton laminin receptor with alpha-actinin and vinculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Looking into laminin receptor: critical discussion regarding the non-integrin 37/67-kDa laminin receptor/RPSA protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laminin peptide YIGSR enhances epidermal development of skin equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A functionalized self-assembling peptide containing E7 and YIGSR sequences enhances neuronal differentiation of spermatogonial stem cells on aligned PCL fibers for spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
A Comparative Guide to Validating the Biological Activity of Synthetic YIGSR Peptide
For Researchers, Scientists, and Drug Development Professionals
The synthetic pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a well-characterized bioactive sequence derived from the β1 chain of the laminin protein.[1] Its wide range of biological activities, including anti-metastatic and anti-angiogenic properties, has made it a focal point of research in cancer therapeutics, tissue engineering, and regenerative medicine.[1][2][3][4] This guide provides an objective comparison of the performance of synthetic YIGSR peptide against other alternatives, supported by experimental data and detailed methodologies for validating its biological activity.
Comparative Analysis of YIGSR and Alternative Peptides
The most common alternative to YIGSR is the Arginylglycylaspartic acid (RGD) peptide, derived from fibronectin.[5] While both peptides promote cell adhesion, they elicit distinct downstream physiological responses. Other laminin-derived peptides, such as Ile-Lys-Val-Ala-Val (IKVAV), also offer alternative functionalities.[4][5][6][7]
Table 1: Comparison of Biological Activities
| Feature | YIGSR (Tyr-Ile-Gly-Ser-Arg) | RGD (Arg-Gly-Asp) | IKVAV (Ile-Lys-Val-Ala-Val) |
| Primary Function | Inhibits tumor metastasis and angiogenesis, modulates immune response, promotes cell adhesion.[2][3][4][6] | Promotes cell adhesion.[5] | Promotes angiogenesis and tumor growth.[6][7] |
| Mechanism of Action | Binds to the 67-kDa laminin receptor.[3] | Binds to integrins.[5] | Interacts with integrin receptors.[7] |
| Effect on Angiogenesis | Inhibitory.[4][6][7] | Can be pro-angiogenic depending on context. | Promotes angiogenesis.[6][7] |
| Effect on Tumor Growth | Inhibitory.[1][2][3][4] | Can promote tumor growth by enhancing cell adhesion. | Promotes tumor growth.[6][7] |
| Cell Adhesion | Promotes adhesion of various cell types.[8][9] | Promotes strong cell adhesion.[5][8][9] | Promotes cell adhesion. |
Quantitative Performance Data
The biological activity of YIGSR is often quantified by its effect on cell adhesion, migration, proliferation, and signaling pathways.
Table 2: In Vitro Comparison of YIGSR and RGD on Neonatal Cardiac Myocytes
| Parameter | Laminin (Control) | YIGSR Peptide | Fibronectin (Control) | RGD Peptide |
| Cell Adhesion | High | Similar to Laminin[8][9] | High | Similar to Fibronectin[8][9] |
| Focal Adhesion Kinase (FAK) Protein Level | Normal | Reduced by 50% compared to Laminin[8][10] | Normal | Not specified |
| Myosin Protein Level (after mechanical stimulation) | Unchanged | Decreased by 50%[8][10] | Not specified | Not specified |
| Connexin43 Phosphorylation | Normal | Increased[8][9] | Not specified | Increased[8][9] |
Table 3: Effect of YIGSR Concentration on Macrophage iNOS Expression
| YIGSR Concentration | Mean Fluorescence Intensity (MFI) of iNOS in M1 Macrophages |
| 0 mM (Control) | 106.3[6] |
| 2 mM | 130.0[6] |
| 5 mM | 140.2[6] |
| 8 mM | 129.2[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of YIGSR's biological activity.
1. Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with YIGSR peptide compared to control surfaces.
-
Materials: 96-well plates, synthetic YIGSR peptide, control peptides (e.g., RGD, scrambled YIGSR), cell line of interest (e.g., melanoma cells, endothelial cells), cell culture medium, PBS, crystal violet stain.
-
Protocol:
-
Coat wells of a 96-well plate with YIGSR peptide and control peptides at desired concentrations overnight at 4°C.
-
Wash the wells with PBS to remove unbound peptide.
-
Block non-specific binding sites with a solution of Bovine Serum Albumin (BSA).
-
Seed cells into the coated wells and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Stain the adherent cells with crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent cells.
-
2. In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the anti-angiogenic potential of the YIGSR peptide.
-
Materials: Matrigel, 24-well plates, Human Umbilical Vein Endothelial Cells (HUVECs), cell culture medium, synthetic YIGSR peptide.
-
Protocol:
-
Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of YIGSR peptide.
-
Incubate for 6-18 hours to allow for the formation of tube-like structures.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.
-
3. In Vivo Metastasis Assay
This assay evaluates the anti-metastatic activity of YIGSR in an animal model.
-
Materials: Animal model (e.g., immunodeficient mice), tumor cells (e.g., B16 melanoma cells), synthetic YIGSR peptide, sterile saline.
-
Protocol:
-
Inject tumor cells intravenously into the tail vein of the mice.
-
Administer the YIGSR peptide (e.g., via intraperitoneal or intravenous injection) at a predetermined dosage and schedule.
-
After a specific period (e.g., 2-3 weeks), euthanize the animals.
-
Excise the lungs or other target organs and fix them.
-
Count the number of visible tumor nodules on the organ surface.
-
Histologically confirm the presence of metastatic lesions.
-
Signaling Pathways and Experimental Workflows
YIGSR Signaling Pathway
The YIGSR peptide primarily interacts with the 67-kDa laminin receptor (67LR), triggering downstream signaling cascades that influence cell behavior.
Caption: YIGSR peptide signaling cascade.
Experimental Workflow for Validating YIGSR Activity
The following workflow outlines the key steps in validating the biological activity of a synthetic YIGSR peptide.
Caption: Experimental workflow for YIGSR validation.
References
- 1. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]
- 2. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Biological activity of synthetic analogs of laminin active sequences: YIGSR, RGD, SIKVAV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 6. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
YIGSR vs. Full-Length Laminin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the short laminin-derived peptide YIGSR and the full-length laminin protein is critical for designing effective experimental models and therapeutic strategies. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of key biological processes.
At a Glance: Key Differences
| Feature | YIGSR Peptide | Full-Length Laminin |
| Composition | 5 amino acid sequence (Tyr-Ile-Gly-Ser-Arg) derived from the laminin B1 chain.[1] | Large, heterotrimeric glycoprotein (~400 to ~900 kDa) composed of α, β, and γ chains.[2] |
| Cell Adhesion | Promotes cell adhesion to a similar degree as full-length laminin in some cell types.[3] | Promotes robust cell adhesion through multiple binding domains.[4] |
| Signal Transduction | Can initiate some signaling events but may not fully replicate the complex downstream signaling of full-length laminin.[3] | Activates complex signaling cascades through various receptors, influencing a wide range of cellular functions.[2][4] |
| Biological Functions | Exhibits anti-metastatic and anti-angiogenic properties in some contexts.[5][6] Can influence cell migration and differentiation.[7] | Plays a crucial role in basement membrane assembly, cell differentiation, migration, and tissue organization.[2][4] |
| Applications | Used in biomaterials to enhance cell attachment, in cancer research to inhibit metastasis, and to study specific receptor interactions.[5][8] | A fundamental component of cell culture matrices for maintaining pluripotent stem cells and promoting the differentiation of various cell types.[2][9] |
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies of YIGSR and full-length laminin.
Table 1: Effect on Focal Adhesion Kinase (FAK) in Neonatal Cardiac Myocytes
| Treatment | FAK Protein Level (relative to Laminin) | β1-Integrin Level | Reference |
| Full-Length Laminin | 100% | Unchanged | [3] |
| YIGSR Peptide | 50% | Unchanged | [3] |
Table 2: Dose-Dependent Effect of YIGSR on Macrophage Phenotype (iNOS expression in M1 macrophages)
| YIGSR Concentration | Mean iNOS Expression (Arbitrary Units) | Reference |
| 0 mM (Control) | 106.3 | [5] |
| 2 mM | 130 | [5] |
| 5 mM | 140.2 | [5] |
| 8 mM | 129.2 | [5] |
Signaling Pathways
Full-length laminin engages a multitude of cell surface receptors, including integrins and non-integrin receptors like the 67-kDa laminin receptor, to initiate intracellular signaling. The YIGSR peptide primarily interacts with the 67-kDa laminin receptor and certain integrins, leading to a more restricted set of downstream signals.
Experimental Workflows
Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams.
Cell Adhesion Assay
This protocol is used to quantify the attachment of cells to a substrate coated with either full-length laminin or YIGSR peptide.
Detailed Protocol:
-
Coating: Aseptically coat the wells of a 96-well plate with either full-length laminin (e.g., 10 µg/mL in PBS) or YIGSR peptide (e.g., 1-100 µM in PBS). Incubate for 2 hours at 37°C or overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the wells twice with sterile PBS. Block non-specific binding by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 30-60 minutes at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in a serum-free medium to a final concentration of 1 x 10^5 cells/mL. Aspirate the blocking buffer from the wells and add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a defined period (e.g., 30-90 minutes) to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, followed by staining with a solution such as 0.1% crystal violet for 20 minutes.
-
Quantification: After washing away excess stain, solubilize the bound dye with a solvent (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic or haptotactic migration of cells through a porous membrane towards a chemoattractant (full-length laminin or YIGSR).
References
- 1. Laminin Peptide YIGSR - LKT Labs [lktlabs.com]
- 2. Why stem cells prefer full-length laminin-521 substrate - BioLamina [biolamina.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic collagen fibers coated with a synthetic peptide containing the YIGSR sequence of laminin to promote peripheral nerve regeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolamina.com [biolamina.com]
Unveiling Cellular Responses: A Comparative Guide to Focal Adhesion Kinase Analysis on YIGSR-Cultured Cells
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cells and their microenvironment is paramount. The choice of cell culture substrate can profoundly influence cellular signaling pathways, including those governing adhesion, proliferation, and migration. This guide provides a comparative analysis of Western blot findings for Focal Adhesion Kinase (FAK), a critical mediator of cell adhesion signaling, in cells cultured on the synthetic laminin-derived peptide, YIGSR, versus alternative substrates.
This technical guide delves into the experimental data, presents detailed protocols for replication, and visualizes the underlying molecular pathways to offer a comprehensive resource for designing and interpreting cell-based assays.
Quantitative Data Summary: FAK Expression across Different Culture Substrates
The expression of Focal Adhesion Kinase (FAK) is significantly influenced by the substrate upon which cells are cultured. The following table summarizes quantitative data from comparative studies, highlighting the differences in FAK protein levels as determined by Western blot analysis.
| Culture Substrate | Alternative Substrate | Cell Type | Fold Change in FAK Protein Level (YIGSR vs. Alternative) | Reference |
| YIGSR Peptide | Laminin (native protein) | Neonatal Cardiac Myocytes | ~50% decrease | Boateng et al., 2005[1][2][3] |
| YIGSR Peptide | RGD Peptide | Neonatal Cardiac Myocytes | While a direct quantitative comparison is not provided, both peptides were shown to be less effective than their native proteins (laminin and fibronectin, respectively) in promoting normal FAK expression.[1][2][3] | Boateng et al., 2005[1][2][3] |
Visualizing the Molecular Interactions
To better understand the signaling cascades involved, the following diagrams illustrate the key molecular pathways and experimental workflows.
References
- 1. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
Navigating Antibody Specificity: A Guide to Cross-Reactivity with H-Tyr-Ile-Gly-Ser-Arg-NH2
For researchers, scientists, and drug development professionals, the precise interaction between an antibody and its target is paramount. This guide addresses the critical aspect of antibody cross-reactivity with the laminin-derived peptide, H-Tyr-Ile-Gly-Ser-Arg-NH2 (also known as YIGSR). However, a comprehensive market survey reveals a significant challenge: the lack of commercially available antibodies specifically raised against the this compound peptide.
Despite the biological significance of the YIGSR peptide in cell adhesion and signaling, dedicated antibodies for its direct detection and quantification appear to be absent from the current market. Consequently, a direct comparison of antibody performance and cross-reactivity, supported by experimental data, cannot be compiled at this time.
This guide will, therefore, focus on the parent molecule, laminin, and the theoretical considerations for potential cross-reactivity should an antibody for this compound become available. We will also explore the signaling pathways associated with this peptide and provide a framework for evaluating antibody specificity.
The YIGSR Peptide: A Key Player in Cell Adhesion
The hexapeptide this compound is a crucial bioactive sequence derived from the B1 chain of the laminin protein.[1] It plays a significant role in mediating cell adhesion, migration, and signaling by interacting with cell surface receptors, most notably the 67-kDa laminin receptor.
Understanding Laminin and its Signaling Pathways
Laminins are major components of the basement membrane and are involved in a wide array of cellular processes. The binding of the YIGSR sequence to its receptor can initiate intracellular signaling cascades that influence cell behavior.
Caption: Simplified signaling pathway initiated by the binding of the YIGSR peptide to its cell surface receptor, leading to cell adhesion and changes in gene expression.
Theoretical Considerations for Antibody Cross-Reactivity
In the absence of a specific anti-YIGSR antibody, we can outline the principles and methodologies for assessing potential cross-reactivity. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.
Potential Cross-Reactants for a Hypothetical Anti-YIGSR Antibody:
| Potential Cross-Reactant | Rationale for Potential Cross-Reactivity |
| Full-length Laminin | The YIGSR sequence is a part of the laminin B1 chain. An antibody targeting the peptide might recognize it within the context of the full protein. |
| Other Laminin Fragments | Depending on the immunogen used, antibodies might recognize other fragments of laminin that share some structural similarity. |
| Proteins with similar short motifs | Other proteins in the proteome might contain short amino acid sequences similar to YIGSR, which could lead to off-target binding. |
| Peptides with Homologous Sequences | Synthetic or endogenous peptides with a high degree of sequence similarity to YIGSR could be potential cross-reactants. |
Experimental Protocols for Assessing Cross-Reactivity
Should a specific antibody for this compound be developed, its specificity would need to be rigorously tested. The following are standard experimental protocols for evaluating antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding affinity of the antibody to the target peptide and potential cross-reactants.
Methodology:
-
Coating: Microtiter plate wells are coated with this compound and a panel of potential cross-reacting peptides/proteins at equivalent molar concentrations.
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Antibody Incubation: The anti-YIGSR antibody, at various dilutions, is added to the wells and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal.
-
Analysis: The signal intensity is measured and compared across the different coated peptides/proteins to determine the percentage of cross-reactivity.
Caption: A standard workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) to assess antibody cross-reactivity.
Western Blotting
Objective: To assess the specificity of the antibody in a mixture of proteins.
Methodology:
-
Sample Preparation: Protein lysates from cells or tissues known to express laminin are prepared.
-
Electrophoresis: The protein lysates are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with the anti-YIGSR antibody.
-
Detection: A labeled secondary antibody is used to visualize the protein bands recognized by the primary antibody.
-
Analysis: The presence and size of the detected bands are analyzed. A specific antibody should ideally detect a single band corresponding to the molecular weight of the target protein (if it recognizes the full-length protein) or show no binding if it is strictly peptide-specific and the epitope is not accessible.
Conclusion and Future Outlook
While the this compound peptide is a well-characterized and biologically important molecule, the current lack of commercially available, specific antibodies presents a significant hurdle for researchers in this field. The development of monoclonal or polyclonal antibodies against this peptide would be a valuable addition to the research toolkit. Upon their availability, rigorous validation, including comprehensive cross-reactivity profiling using the methodologies outlined in this guide, will be essential to ensure data accuracy and reproducibility. Researchers are encouraged to contact antibody manufacturers to inquire about the potential for custom antibody production to meet their specific needs.
References
Unlocking Cellular Responses: A Comparative Guide to Linear and Cyclic YIGSR Peptides
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive peptide conformations is critical for advancing therapeutic and biotechnological applications. The laminin-derived pentapeptide, YIGSR (Tyr-Ile-Gly-Ser-Arg), is a key player in mediating cell adhesion, migration, and signaling. While the linear form of YIGSR has been extensively studied, its cyclic counterpart offers distinct functional advantages. This guide provides an objective comparison of linear and cyclic YIGSR peptides, supported by experimental data and detailed protocols, to inform research and development decisions.
The primary functional differences between linear and cyclic YIGSR peptides stem from the conformational rigidity imposed by cyclization. This structural constraint generally leads to enhanced biological activity and stability.
Enhanced Receptor Binding and Biological Activity of Cyclic YIGSR
Cyclization pre-organizes the peptide into a conformation that is more favorable for receptor binding, reducing the entropic penalty of binding and often leading to higher affinity. This enhanced binding translates to more potent biological effects.
A study on the cell-adhesive activity of the YIGSR motif provides direct evidence for the superiority of the cyclic conformation. In this research, YIGSR-mediated cell adhesion was significantly inhibited by a cyclic peptide containing the YIGSR sequence (CDPGYIGSRC). In contrast, the linear version of the same peptide (CDPGYIGSR-NH2) had a negligible inhibitory effect.[1] This strongly suggests that the cyclic YIGSR peptide possesses a higher binding affinity for the cellular receptors, which include the 67 kDa laminin receptor and various integrins.[1]
Increased Stability of Cyclic Peptides
Linear peptides are often susceptible to rapid degradation by proteases in biological fluids, limiting their therapeutic potential.[2][3] Cyclization protects the peptide backbone from exopeptidases and can increase resistance to endopeptidases, leading to a longer half-life and sustained biological activity.[4][5]
Studies on other cyclic peptides have demonstrated a significant increase in stability. For example, a cyclic RGD peptide was found to be 30-fold more stable in solution than its linear counterpart.[6] This increased stability is due to the decreased structural flexibility imposed by the ring structure.[6] While specific stability data for cyclic YIGSR is not extensively documented, the same principles of protection from enzymatic degradation are expected to apply.
Comparative Summary of Linear vs. Cyclic YIGSR Peptide Performance
| Feature | Linear YIGSR | Cyclic YIGSR | Supporting Evidence |
| Receptor Binding Affinity | Lower | Higher | Cyclic YIGSR shows significantly stronger inhibition of cell adhesion compared to linear YIGSR.[1] General principle of enhanced affinity for cyclic peptides is well-documented for RGD peptides.[7] |
| Biological Activity | Active | More Potent | Higher binding affinity of cyclic form leads to more potent biological effects at lower concentrations.[8] |
| In Vitro Stability | Lower (susceptible to proteolysis) | Higher (resistant to proteolysis) | Cyclization generally protects peptides from enzymatic degradation, as shown for other cyclic peptides.[4][5][6] |
| In Vivo Half-life | Shorter | Longer | Increased stability of cyclic peptides leads to a longer circulation time in the body.[9] |
| Conformational Flexibility | High | Low (rigid) | Cyclization constrains the peptide into a more defined conformation.[6][10] |
Signaling Pathways Modulated by YIGSR Peptides
The YIGSR peptide, through its interaction with cell surface receptors, can trigger intracellular signaling cascades that regulate various cellular processes. Two key pathways influenced by YIGSR are the Focal Adhesion Kinase (FAK) pathway, crucial for cell adhesion and migration, and the Transforming Growth Factor-beta (TGF-β) pathway, which is involved in a wide range of cellular functions including proliferation and differentiation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparison of linear and cyclic YIGSR peptides.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with a peptide.
Protocol:
-
Coating: Dissolve linear or cyclic YIGSR peptide in a suitable buffer (e.g., PBS) and add to the wells of a 96-well plate. Incubate overnight at 4°C. A typical coating concentration ranges from 1 to 20 µM.[11]
-
Blocking: Remove the peptide solution and wash the wells with PBS. Add a blocking solution (e.g., 1% BSA in PBS) and incubate for at least 1 hour at room temperature to prevent non-specific cell adhesion.[12]
-
Cell Seeding: Harvest cells and resuspend them in a serum-free medium. Add the cell suspension to the coated and blocked wells.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the adherent cells with a fixative (e.g., methanol). Stain the cells with a dye such as 0.5% crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify the number of adherent cells.[12]
Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of cells towards a peptide.
Protocol:
-
Chamber Setup: Place a cell culture insert (e.g., with an 8 µm pore size membrane) into each well of a 24-well plate.[13][14]
-
Chemoattractant: Add medium containing the linear or cyclic YIGSR peptide as a chemoattractant to the lower chamber (the well). The medium in the lower chamber may contain serum as a general chemoattractant, with the peptide added to test its specific effect.[15]
-
Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber (the insert).[15]
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantification: Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells in several fields of view under a microscope to determine the extent of migration.
Conclusion
The available evidence strongly indicates that cyclic YIGSR peptides offer significant functional advantages over their linear counterparts. The conformational constraint imposed by cyclization enhances receptor binding affinity and biological potency, while also increasing stability against enzymatic degradation. For researchers and drug developers, these properties make cyclic YIGSR a more robust and effective candidate for applications requiring sustained and potent bioactivity, such as in tissue engineering, cancer therapy, and as a targeted drug delivery moiety. The experimental protocols provided herein offer a framework for the direct comparison of these peptides in specific research contexts.
References
- 1. Cell-adhesive activity and receptor-binding specificity of the laminin-derived YIGSR sequence grafted onto Staphylococcal protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 5. The effect of cyclization on the enzymatic degradation of herpes simplex virus glycoprotein D derived epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. 細胞遷移與入侵測試 [sigmaaldrich.com]
- 14. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 15. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
Comparative Efficacy of H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR) in Inhibiting Tumor Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals: A Guide to Peptide-Based Inhibition of Tumor Cell Adhesion
The metastatic cascade, a complex series of events leading to the spread of cancer, critically involves the adhesion of tumor cells to the extracellular matrix (ECM) and endothelial cells. Disrupting this initial interaction is a key strategy in the development of anti-cancer therapeutics. The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as YIGSR, a sequence derived from the β1 chain of laminin-1, has emerged as a significant inhibitor of tumor cell adhesion and subsequent metastasis. This guide provides a comparative analysis of YIGSR's efficacy against other well-known adhesion-modulating peptides, supported by experimental data and detailed protocols.
Overview of YIGSR and its Mechanism of Action
YIGSR exerts its anti-adhesive effects primarily by competing with laminin for binding to the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of malignant cells. This competitive inhibition prevents tumor cells from anchoring to the basement membrane, a crucial step for invasion and metastasis.[1][2]
Comparative Peptides
This guide compares YIGSR with two main classes of peptides:
-
Integrin-Binding Peptides: The most prominent among these is the Arginine-Glycine-Aspartic acid (RGD) sequence, found in various ECM proteins like fibronectin and vitronectin. RGD peptides are known to interact with integrin receptors on the cell surface, which play a crucial role in cell adhesion.[3][4][5]
-
Other Laminin-Derived Peptides: Laminin contains other bioactive sequences with contrasting effects to YIGSR. These include IKVAV (Ile-Lys-Val-Ala-Val), AG73 (RKRLQVQLSIRT), and C16 (KAFDITYVRLKF), which have been shown to promote tumor growth, adhesion, and angiogenesis.[6][7]
Quantitative Comparison of Efficacy
Direct comparative studies providing IC50 values for YIGSR alongside other peptides in the same experimental setup are limited in the available literature. However, by collating data from various sources, we can construct a comparative overview. It is crucial to note that the efficacy of these peptides can vary significantly depending on the cell line, the ECM protein used for coating, and the specific experimental conditions.
Table 1: Inhibitory Concentration (IC50) of Various Peptides on Tumor Cell Adhesion
| Peptide/Compound | Target Cell Line | ECM Protein | IC50 | Reference |
| YIGSR Analog (CDPGYIGSR-NH2) | - | - | Not explicitly provided as IC50, but inhibits angiogenesis and tumor growth | [8] |
| RZ-3 (kmviywkag) | DU-145 (Prostate Cancer) | Fibronectin | 2.4 µ g/well | [8] |
| Laminin-1 | 1.8 µ g/well | [8] | ||
| Collagen IV | 2.8 µ g/well | [8] | ||
| HYD-1 (kikmviswkg) | DU-145 (Prostate Cancer) | Fibronectin | 6.9 µ g/well | [8] |
| Laminin-1 | 5.7 µ g/well | [8] | ||
| Collagen IV | 6.2 µ g/well | [8] | ||
| Cyclic RGD Peptide (1-K) | HEK-293 (αvβ3 expressing) | Fibrinogen | 3.5 µM | [9] |
| HT-29 (αvβ5 expressing) | Vitronectin | >50 µM | [9] | |
| Cyclic RGD Peptide (2-c) | HEK-293 (αvβ3 expressing) | Fibrinogen | 0.91 µM | [9] |
| HT-29 (αvβ5 expressing) | Vitronectin | 12.3 µM | [9] | |
| Albolabrin (RGD-containing) | B16-F10 (Melanoma) | - | 300-600 nM (in vivo metastasis inhibition) | [10] |
| RGDS | B16-F10 (Melanoma) | - | >2000-fold less active than Albolabrin | [10] |
Note: The data for RZ-3 and HYD-1 are presented in µ g/well , which makes direct molar comparison with other peptides challenging without knowing the exact volume and molar mass. The table highlights the potency of various RGD-containing peptides and the need for more standardized quantitative data for YIGSR in similar adhesion assays.
Peptides with Opposing Effects
In contrast to the inhibitory action of YIGSR, other laminin-derived peptides actively promote processes that contribute to cancer progression.
Table 2: Pro-Tumorigenic Activities of Other Laminin-Derived Peptides
| Peptide | Source (Laminin Chain) | Observed Effects | Receptors | Reference |
| IKVAV | α1 | Promotes cell attachment, migration, neurite outgrowth, tumor growth, and metastasis. | Integrins | [6][11] |
| AG73 | α1 | Promotes cell adhesion, tumor growth, and metastasis. | Syndecan | [6][7] |
| C16 | γ1 | Promotes tumor growth and angiogenesis. | Integrins | [6] |
These peptides, by enhancing cell adhesion and invasion, represent the opposing biological activity within the same parent molecule, laminin, highlighting the complexity of ECM-tumor cell interactions.
Signaling Pathways
The interaction of these peptides with their respective receptors triggers downstream signaling cascades that ultimately determine the cellular response.
References
- 1. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of murine melanoma cell-matrix adhesion and experimental metastasis by albolabrin, an RGD-containing peptide isolated from the venom of Trimeresurus albolabris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
